Boc-D-FMK
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940205 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-53-3 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a widely utilized cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key executioners of apoptosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on critical signaling pathways, and its applications in cellular research. This guide includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the pertinent cellular pathways and experimental workflows.
Introduction
Programmed cell death, or apoptosis, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a multitude of pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine-aspartic proteases plays a central and indispensable role in the execution of the apoptotic cascade.
This compound has emerged as a critical tool for the study of apoptosis. Its ability to permeate cell membranes and irreversibly inhibit a broad range of caspases allows for the elucidation of caspase-dependent signaling events. This guide aims to provide an in-depth understanding of its mechanism of action to facilitate its effective use in research and drug development.
Mechanism of Action
This compound is a peptide-fluoromethylketone (FMK) based inhibitor. Its mechanism of action can be dissected into several key steps:
-
Cell Permeability: The this compound molecule contains a methyl ester group which enhances its lipophilicity, allowing it to readily cross the plasma membrane of living cells[1].
-
Intracellular Activation: Once inside the cell, non-specific cytoplasmic esterases cleave the methyl ester group, transforming this compound into its active, carboxylate form[1]. This active form is less membrane-permeable, effectively trapping the inhibitor within the cell.
-
Irreversible Caspase Inhibition: The activated this compound acts as a suicide inhibitor. The aspartic acid residue in its structure mimics the P1 residue of the natural caspase substrate, directing the inhibitor to the active site of the caspase. The fluoromethylketone moiety then forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition[2].
The following diagram illustrates the workflow of this compound's entry into the cell and its mechanism of caspase inhibition.
Caption: Cellular uptake and activation of this compound.
Quantitative Data
While this compound is recognized as a broad-spectrum caspase inhibitor, specific IC50 values against individual caspases are not widely reported in publicly available literature. The most consistently cited quantitative measure of its efficacy is in cellular assays measuring the overall process of apoptosis.
| Assay | Cell Type | Inhibitor | IC50 | Reference |
| TNF-α-stimulated Apoptosis | Neutrophils | This compound | 39 µM | [3][4][5][6] |
Effects on Cellular Signaling Pathways
This compound's primary role as a pan-caspase inhibitor allows it to modulate key cellular signaling pathways, most notably apoptosis and inflammation.
Inhibition of Apoptosis
This compound blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by inhibiting the initiator and executioner caspases.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their respective cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 then directly activates downstream executioner caspases like caspase-3. This compound can inhibit both caspase-8 and caspase-3, thereby blocking this pathway.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9. Caspase-9 then activates executioner caspases like caspase-3. This compound can inhibit both caspase-9 and caspase-3. Furthermore, studies have shown that this compound can prevent the reduction of 14-3-3 protein levels and the subsequent release of the pro-apoptotic protein Bad, suggesting an upstream effect on the mitochondrial pathway[7].
The following diagram illustrates the points of intervention of this compound in the apoptotic signaling pathways.
Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptotic pathways.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound has been shown to attenuate the activation of the NF-κB pathway. It reduces the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive, cytoplasmic state[8][6]. This inhibitory effect on NF-κB activation contributes to the anti-inflammatory properties of this compound.
The following diagram outlines the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation.
Off-Target Effects
The fluoromethylketone (FMK) pharmacophore present in this compound is known to interact with other cysteine proteases besides caspases. Notably, this compound has been reported to inhibit the lysosomal cysteine proteases, cathepsin H and cathepsin L[1]. While specific quantitative data on the inhibition of these cathepsins by this compound is limited, this off-target activity should be considered when interpreting experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Caspase Activity Assay (Fluorometric)
This protocol describes a general method to measure caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.
-
Add 5 µL of the 1 mM caspase-specific fluorogenic substrate (final concentration 50 µM).
-
-
Measurement:
-
Immediately measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).
-
Incubate the plate at 37°C and take readings at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis: Calculate the rate of fluorescence increase over time (slope of the linear portion of the curve) for each sample. Normalize the activity to the protein concentration.
Western Blot for NF-κB Activation (Phospho-IκBα)
This protocol details the detection of IκBα phosphorylation as a marker for NF-κB activation.
Materials:
-
Cells of interest
-
TNF-α or other NF-κB activating stimulus
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the NF-κB stimulus in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., Br-dUTP)
-
Antibody against the label (e.g., anti-BrdU-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation and Fixation:
-
Treat cells with the apoptosis inducer and this compound.
-
Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with the permeabilization solution for 5-15 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Wash with PBS.
-
-
Detection (for indirect TUNEL):
-
Incubate with the fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with anti-fade mounting medium.
-
-
Imaging:
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Conclusion
This compound is an invaluable tool for investigating the roles of caspases in apoptosis and other cellular processes. Its ability to irreversibly inhibit a broad range of caspases provides a robust method for dissecting caspase-dependent signaling pathways. However, researchers should be mindful of its potential off-target effects on other cysteine proteases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective and accurate use of this compound in a research setting, ultimately contributing to a deeper understanding of the intricate mechanisms of programmed cell death and inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Boc-D-FMK: A Technical Guide to its Role in Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone), a widely utilized tool in apoptosis research. We will explore its mechanism of action, present its inhibitory profile against key caspases, detail experimental protocols for its application, and visualize the complex cellular pathways it modulates.
Core Mechanism of Action: Pan-Caspase Inhibition
This compound functions as a broad-spectrum, irreversible inhibitor of caspases, the central proteases executing the apoptotic program. Its inhibitory action stems from the fluoromethylketone (FMK) group, which forms a covalent thioether linkage with the cysteine residue in the active site of the target caspase. This irreversible binding permanently inactivates the enzyme, thereby blocking all downstream apoptotic events.
By targeting the entire caspase family, this compound effectively blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. It inhibits initiator caspases, such as Caspase-8 and Caspase-9, preventing the activation of the caspase cascade. Furthermore, it neutralizes executioner caspases, including Caspase-3 and Caspase-7, which are responsible for cleaving key cellular substrates and dismantling the cell.
Boc-D-FMK: A Technical Guide to a Broad-Spectrum Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Boc-D-FMK (Boc-Asp(OMe)-FMK), a widely utilized tool in apoptosis research. It covers its mechanism of action, inhibitory profile, experimental applications, and key protocols, serving as a comprehensive resource for professionals in the life sciences.
Core Concepts and Mechanism of Action
This compound is a cell-permeable, irreversible pan-caspase inhibitor used extensively to study the roles of caspases in programmed cell death (apoptosis) and inflammation.[1] Its chemical structure includes three key features:
-
A Boc (tert-butyloxycarbonyl) protecting group.
-
An aspartic acid residue (D) , which directs it to the caspase active site that recognizes aspartate residues in its substrates.
-
A fluoromethyl ketone (FMK) reactive group, which allows the compound to covalently and irreversibly bind to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.[1]
The compound is synthesized as a methyl ester, which enhances its lipophilicity and facilitates its passage across the cell membrane.[1] Once inside the cell, cytoplasmic esterases cleave the methyl group, activating the inhibitor.[1] This active form then binds to caspases, preventing the proteolytic cascade that executes the apoptotic program.
Quantitative Inhibitory Data
This compound is characterized as a broad-spectrum inhibitor, meaning it targets multiple caspases rather than a single specific one. Quantitative data on its efficacy is primarily reported from cell-based assays rather than against individual purified enzymes.
| Assay Type | Target/Process | Cell Line | IC₅₀ Value |
| TNF-α-Induced Apoptosis Inhibition[2][3][4] | Overall Caspase Cascade Activity | Neutrophils | 39 µM |
Note on Specificity: While specific IC₅₀ or Kᵢ values for this compound against a panel of individual purified caspases are not widely reported in the literature, comparative studies have provided some insight. For instance, in p815 mastocytoma cells, this compound was shown to inhibit caspase-6 activity more effectively than the similar pan-caspase inhibitor, Z-VAD-FMK.[5] This highlights that while "broad-spectrum," its inhibitory profile may not be perfectly uniform across all caspase subtypes.
Apoptotic Signaling Pathways and Inhibition Point
Caspases are central to two primary apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases (like Caspase-3), which cleave cellular substrates to orchestrate cell death. This compound inhibits caspases in both pathways.
Figure 1. this compound inhibits initiator (Caspase-8, -9) and effector (Caspase-3) caspases.
Experimental Protocols
-
Reagent: this compound (powder form)
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
To prepare a 20 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for a compound with a molecular weight of 263.26 g/mol , dissolve 2.63 mg in 500 µL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[2]
-
This protocol describes a general method for inducing apoptosis using staurosporine and testing the inhibitory effect of this compound.
-
Materials:
-
Appropriate cell line (e.g., Jurkat, HeLa) cultured in multi-well plates.
-
Staurosporine stock solution (e.g., 1 mM in DMSO).
-
This compound stock solution (e.g., 20 mM in DMSO).
-
Complete cell culture medium.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Pre-treatment: For inhibitor-treated wells, add this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 25-50 µM). Add an equivalent volume of DMSO to control and staurosporine-only wells.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell uptake of the inhibitor.
-
Apoptosis Induction: Add staurosporine to the designated wells to a final concentration of approximately 1 µM.
-
Incubate the plate for the optimal time required to induce apoptosis in the specific cell line, typically ranging from 3 to 12 hours at 37°C.
-
Proceed with a downstream assay to measure apoptosis or caspase activity.
-
This assay quantifies the activity of effector caspase-3 by measuring the cleavage of a colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).
-
Materials:
-
Treated and control cell pellets (from protocol 4.2).
-
Chilled Cell Lysis Buffer.
-
2x Reaction Buffer.
-
Dithiothreitol (DTT, 1 M stock).
-
DEVD-pNA substrate (4 mM stock).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Cell Lysis:
-
Pellet 1-5 million cells per sample by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay) to ensure equal loading. Dilute lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in a 50 µL volume.
-
Assay Reaction:
-
Prepare fresh 2x Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT per 1 mL of buffer).
-
In a 96-well plate, add 50 µL of each protein lysate sample per well.
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each well.
-
Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroanilide released by active caspase-3.
-
-
Experimental and Logical Workflows
Visualizing the experimental process and the inhibitor's logical role can clarify its application.
Figure 2. A typical experimental workflow for evaluating the efficacy of this compound.
Figure 3. Logical relationship showing this compound's point of intervention in apoptosis.
Applications and Limitations
-
Primary Applications:
-
Studying the necessity of caspase activity in various forms of programmed cell death.
-
Elucidating the upstream and downstream events relative to caspase activation.
-
Serving as a negative control in experiments testing specific caspase inhibitors.
-
Investigating the role of caspases in inflammation and other non-apoptotic processes.
-
-
Limitations and Off-Target Effects:
-
As a broad-spectrum inhibitor, this compound cannot be used to identify the specific caspase(s) involved in a process. For this, more selective inhibitors are required.
-
The fluoromethyl ketone (FMK) pharmacophore is known to interact with other cysteine proteases. This compound has been shown to inhibit cathepsins H and L, which could lead to confounding results depending on the experimental context.[1]
-
Conclusion
This compound is an indispensable tool for cell biologists and drug development professionals investigating the mechanisms of apoptosis. Its cell-permeable nature and irreversible, broad-spectrum inhibitory activity make it highly effective for determining the caspase-dependency of a cellular process. However, researchers must remain aware of its lack of specificity and potential off-target effects when designing experiments and interpreting results. By applying the robust protocols and understanding the pathways detailed in this guide, scientists can effectively leverage this compound to advance our understanding of cellular life and death.
References
Preliminary Studies of Boc-D-FMK in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research involving the use of Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone), a cell-permeable, broad-spectrum, and irreversible caspase inhibitor, in the field of neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development in neuroprotective strategies.
Core Concepts: Mechanism of Action
This compound functions as a pan-caspase inhibitor, effectively blocking the activity of multiple caspases, which are key proteases in the apoptotic cell death cascade.[1] By irreversibly binding to the catalytic site of these enzymes, this compound can mitigate neuronal apoptosis triggered by a variety of stimuli, including ischemic events and neurotoxic insults. Its cell-permeable nature and ability to cross the blood-brain barrier make it a viable candidate for in vivo studies of neurodegeneration.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies investigating the efficacy of this compound and related caspase inhibitors in neuroprotective models.
| Parameter | Value | Cell/Model Type | Condition | Reference |
| IC50 | 39 µM | Neutrophils | TNF-α-stimulated apoptosis | [1] |
| Study Outcome | Treatment Group | Control Group | Result | Model | Reference |
| TUNEL-Positive Cells | Boc-D-CMK treated | Ischemia/Reperfusion | Significant reduction in apoptotic cells in the hippocampal CA1 region. | Rat model of global cerebral ischemia | [3] |
| Caspase-3 Activity | Boc-D-CMK treated | Ischemia/Reperfusion | Significantly inhibited. | Rat model of global cerebral ischemia | [3] |
| Caspase-9 Activity | Boc-D-CMK treated | Ischemia/Reperfusion | Significantly inhibited. | Rat model of global cerebral ischemia | [3] |
| Motor Neuron Survival | Single injection of this compound | Root avulsion injury | Long-term protection (>8 weeks) and axonal regeneration. | Rat model of root avulsion | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of this compound against apoptosis in cultured neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Apoptosis: After 7 days in vitro, apoptosis is induced by adding an apoptotic stimulus, such as staurosporine (1 µM) or by serum deprivation.
-
This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 10-100 µM) 1 hour prior to the apoptotic stimulus. A vehicle control (DMSO) is run in parallel.
-
Assessment of Apoptosis:
-
TUNEL Staining: After 24 hours, cells are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to identify apoptotic cells with fragmented DNA.
-
Caspase Activity Assay: Cell lysates are collected and incubated with fluorogenic caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AMC) substrates. The fluorescence is measured to quantify enzyme activity.
-
Cell Viability Assay: An MTT or LDH assay can be performed to quantify cell viability and cytotoxicity, respectively.
-
In Vivo Neuroprotection in a Model of Global Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient global cerebral ischemia.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are subjected to transient global cerebral ischemia, for example, by the four-vessel occlusion method for 10 minutes.
-
This compound Administration:
-
Route: Intranasal or intracerebroventricular administration can be utilized to bypass the blood-brain barrier effectively. For systemic administration, an intraperitoneal injection can be used.
-
Vehicle: A common vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosing Regimen: this compound (or its analogue Boc-D-CMK) is administered at a specific time point relative to the ischemic event (e.g., immediately after reperfusion).
-
-
Outcome Measures:
-
Histology: At a predetermined time point post-ischemia (e.g., 3 or 7 days), animals are euthanized, and brain tissue is collected. Coronal sections of the hippocampus are prepared for Nissl staining (to assess neuronal survival) and TUNEL staining (to assess apoptosis).
-
Biochemical Analysis: Homogenates from the hippocampal CA1 region are used to measure caspase-3 and caspase-9 activity using fluorometric assays.
-
Behavioral Testing: Neurological deficits can be assessed using a battery of behavioral tests (e.g., Morris water maze, rotarod) at various time points post-injury.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the use of this compound in neuroscience research.
Caption: Intrinsic apoptotic pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
The Pan-Caspase Inhibitor Boc-D-FMK: A Modulator of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the broad-spectrum caspase inhibitor, Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone), on the nuclear factor-kappa B (NF-κB) signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are investigating apoptosis, inflammation, and related cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its impact on NF-κB signaling, and includes visual representations of the relevant pathways and experimental workflows.
Introduction: this compound and the NF-κB Signaling Pathway
This compound is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research.[1] By binding to the catalytic site of caspases, it effectively blocks the apoptotic cascade.[1] Beyond its well-established role in preventing programmed cell death, emerging evidence indicates that this compound also modulates inflammatory pathways, notably the NF-κB signaling cascade.[2]
The NF-κB pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by various signals, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.
This compound has been shown to interfere with this pathway, reducing the activation of NF-κB, suppressing the phosphorylation of IκBα, and consequently inhibiting the nuclear translocation of p65.[2] This suggests a potential anti-inflammatory role for this compound, independent of its anti-apoptotic properties.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its effects on apoptosis and related signaling pathways.
| Parameter | Value | Cell Type/System | Condition | Reference |
| IC₅₀ (Inhibition of Apoptosis) | 39 µM | Neutrophils | TNF-α-stimulated | [3][4] |
| Effective Concentration (Prevention of Apoptosis) | 50 µM | p815 cells | Genistein-induced | [1] |
| Inhibition of mRNA Expression | Significant | Renal Endothelial Cells | TNF-α-induced ICAM-1 and VCAM-1 | [2] |
Note: While the inhibitory effect of this compound on NF-κB activation and IκBα phosphorylation is documented, specific IC₅₀ values for these direct interactions are not consistently reported in the literature.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's modulation of the NF-κB pathway is primarily attributed to its broad caspase-inhibitory function, which can indirectly affect upstream activators of the IKK complex. The following diagram illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by this compound.
References
An In-depth Technical Guide to the Basic Research Applications of Boc-D-FMK
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Understanding Boc-D-FMK as a Research Tool
This compound (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely utilized in basic research to investigate the roles of caspases in various cellular processes, most notably apoptosis.[1][2][3][4] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzymes.[3] The Boc (tert-butyloxycarbonyl) group enhances its cell permeability, allowing it to effectively function in live cell-based assays.[2]
This guide provides a comprehensive overview of the fundamental research applications of this compound, including detailed experimental protocols, quantitative data for its inhibitory activity, and diagrams of relevant signaling pathways.
Quantitative Data: Inhibitory Profile of this compound
For researchers designing experiments, understanding the effective concentrations and inhibitory constants of this compound is critical. The following tables summarize key quantitative data for this inhibitor.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 39 µM | TNF-α-stimulated apoptosis in neutrophils | [1][3][5] |
| Effective Concentration | 25 µM | Inhibition of 9cRA-induced DNA fragmentation in T3M-4 cells | [6] |
| Effective Concentration | 50 µM | Prevention of genistein-induced apoptosis in p815 cells | [3] |
| Effective Concentration | 100 µM | Inhibition of TNF-induced ICAM-1 and VCAM-1 expression in renal endothelial cells | [7] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥11.65 mg/mL | -20°C for up to 1 month, -80°C for up to 1 year (aliquot to avoid freeze-thaw cycles) |
| Ethanol | ≥41.65 mg/mL |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Caspase Activity Assay Using a Fluorogenic Substrate
This protocol describes how to measure caspase activity in cell lysates and how to use this compound as a negative control to confirm caspase-specific activity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent for the desired time.
-
For the inhibitor control group, pre-incubate cells with an effective concentration of this compound (e.g., 50 µM) for 1-2 hours before adding the apoptotic stimulus. Include a vehicle control (DMSO).
-
-
Cell Lysate Preparation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Caspase Activity Measurement:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate.
-
Adjust the volume of each well to 100 µL with Assay Buffer.
-
Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 15 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time for each sample.
-
The activity in the this compound-treated sample should be significantly lower than in the apoptosis-induced sample, confirming that the measured fluorescence is due to caspase activity.
-
Apoptosis Inhibition Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol assesses the ability of this compound to prevent apoptosis by measuring the externalization of phosphatidylserine (a marker of early apoptosis) and plasma membrane integrity.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with an apoptosis-inducing agent, with or without pre-incubation with this compound (e.g., 50 µM for 1-2 hours), as described in the previous protocol. Include appropriate vehicle controls.
-
-
Cell Staining:
-
Harvest cells (including supernatant) and pellet by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
A significant reduction in the percentage of Annexin V-positive cells in the this compound-treated group compared to the apoptosis-induced group indicates effective inhibition of apoptosis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which this compound is involved can aid in experimental design and data interpretation. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: The Caspase Cascade and the inhibitory action of this compound.
References
Methodological & Application
Effective In Vivo Application of Boc-D-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, broad-spectrum, and irreversible pan-caspase inhibitor. It is a valuable tool for in vivo studies investigating the roles of caspases in apoptosis, inflammation, and various disease models. By covalently binding to the catalytic site of activated caspases, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for in vivo experiments.
Mechanism of Action
This compound functions by irreversibly inhibiting the activity of a wide range of caspase enzymes. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The fluoromethyl ketone (FMK) moiety of this compound forms a covalent bond with the cysteine in the active site of the caspase, leading to its irreversible inactivation. This broad-spectrum inhibition allows for the systemic blockade of caspase-dependent apoptotic pathways in vivo.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes quantitative data from in vivo studies utilizing this compound, offering a comparative overview of dosages and their observed effects in different animal models and disease contexts.
| Animal Model | Disease/Condition Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Male Sprague-Dawley Rats | Bile Duct Ligation-Induced Hepatocyte Apoptosis | Intraperitoneal (i.p.) | 1.5 mg/kg | Single dose at the time of ligation | Significantly diminished hepatocyte apoptosis. | [1] |
| Male Sprague-Dawley Rats | Endotoxin Challenge | Intraperitoneal (i.p.) | 1.5 mg/kg | Single dose prior to endotoxin challenge | Improved 48h survival rate from 62.5% to 87.5%. | [1] |
| Newborn Rats | Spinal Motoneuron Axotomy | Not specified | Not specified | Single injection | Promoted long-term survival and reinnervation of motoneurons. | [2] |
| Rodent Models | Traumatic Central Nervous System (CNS) Injury | Intracerebroventricular | 300 nmol in 5 µl | Not specified | Demonstrated neuroprotective effects. | [3] |
Signaling Pathways
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Stock Solution Preparation:
-
Due to its hydrophobicity, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.
-
For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
-
-
Working Solution for Injection:
-
The final working solution should be prepared fresh on the day of the experiment.[2]
-
It is crucial to use a vehicle that ensures the solubility of this compound and is well-tolerated by the animals.
-
Protocol 1 (PEG300/Tween-80/Saline Formulation): [2]
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to a final concentration of 40%). Mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%). Mix thoroughly.
-
Finally, add saline to reach the desired final volume (e.g., to a final concentration of 45%).
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
-
Protocol 2 (SBE-β-CD Formulation): [2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add the required volume of the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration of this compound. A common final DMSO concentration is 10%.
-
-
Protocol 3 (Corn Oil Formulation): [2]
-
Add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration of this compound. A common final DMSO concentration is 10%.
-
-
2. In Vivo Administration
-
Route of Administration: The choice of administration route depends on the target organ and the experimental model.
-
Intraperitoneal (i.p.) injection: Widely used for systemic delivery.
-
Intravenous (i.v.) injection: For direct entry into the bloodstream and rapid distribution.
-
Intracerebroventricular (i.c.v.) injection: To bypass the blood-brain barrier and directly target the central nervous system.[3]
-
-
Dosage: The optimal dosage of this compound will vary depending on the animal model, the severity of the apoptotic stimulus, and the route of administration. A pilot study is recommended to determine the most effective dose for your specific experimental conditions. Based on the literature, a starting point for i.p. administration in rats could be 1.5 mg/kg.[1]
-
Control Groups: It is essential to include appropriate control groups in your experimental design:
-
A vehicle control group receiving the same injection volume of the solvent mixture without this compound.
-
A negative control peptide, such as Z-FA-FMK, can be used to control for non-specific effects of the FMK moiety.
-
3. Assessment of In Vivo Efficacy
The methods to assess the in vivo effects of this compound will depend on the research question. Common outcome measures include:
-
Histopathological Analysis:
-
Harvest tissues of interest at the end of the experiment.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and signs of injury.
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Immunohistochemistry (IHC) for Cleaved Caspase-3: To specifically detect the activated form of this key executioner caspase in tissue sections.
-
-
Biochemical Assays:
-
Western Blotting: To measure the levels of pro- and cleaved caspases and other apoptosis-related proteins in tissue lysates.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify levels of inflammatory cytokines or other relevant biomarkers in plasma or tissue homogenates.
-
-
Functional Outcomes:
-
Survival Studies: Monitor and record survival rates over a defined period.[1]
-
Behavioral Tests: For neurological models, assess motor function, cognition, or other relevant behaviors.
-
Physiological Measurements: Monitor relevant physiological parameters such as blood pressure, heart rate, or organ function markers in blood/urine.
-
Important Considerations and Cautions
-
Off-Target Effects: While this compound is a potent caspase inhibitor, it is important to be aware of potential off-target effects. The fluoromethyl ketone (FMK) moiety can interact with other cysteine proteases, such as cathepsins.[4] Some studies have also shown that FMK-based inhibitors can induce necroptosis in certain cell lines.[5][6]
-
Alternative Inhibitors: For studies where off-target effects are a significant concern, researchers might consider alternative pan-caspase inhibitors like Q-VD-OPh, which has been reported to have fewer off-target effects, particularly concerning the induction of autophagy via NGLY1 inhibition, an effect observed with Z-VAD-FMK.[4][6]
-
Toxicity: As with any pharmacological inhibitor, it is crucial to assess the potential toxicity of this compound in your animal model. This can be done by monitoring animal weight, behavior, and performing basic toxicology assessments.
-
Solubility: this compound has poor water solubility.[3] Careful preparation of the injection solution is critical to ensure the compound is fully dissolved to achieve accurate dosing and avoid precipitation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of caspases in health and disease in vivo.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Application Notes and Protocols for Boc-D-FMK Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Boc-D-FMK, a broad-spectrum caspase inhibitor, in mouse models of research. The included protocols and data are intended to guide researchers in designing and executing in vivo studies involving the inhibition of apoptosis.
Introduction
This compound (Boc-aspartyl(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research.[1][2] By binding to the catalytic site of caspases, this compound effectively blocks the apoptotic signaling cascade.[3] This makes it a valuable tool for investigating the role of apoptosis in various physiological and pathological processes in vivo. These notes detail the common administration routes, dosages, and experimental considerations for using this compound in mouse models.
Mechanism of Action: Caspase Inhibition
This compound exerts its anti-apoptotic effects by inhibiting a family of cysteine proteases known as caspases. The caspase cascade is a central component of the apoptotic signaling pathway, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. As a pan-caspase inhibitor, this compound blocks the activity of multiple caspases, thereby preventing the progression of apoptosis.
Data Presentation: this compound Administration in Rodent Models
The following table summarizes quantitative data from studies utilizing this compound in rodent models. While some data is derived from rat studies, it can serve as a valuable starting point for dose-finding experiments in mice.
| Species | Administration Route | Dosage | Vehicle | Model | Outcome | Reference |
| Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | DMSO | Bile duct ligation | Attenuated hepatocyte apoptosis and improved survival after endotoxin challenge. | [3] |
| Rat | Intravenous (i.v.) | Not specified | Not specified | Myocardial ischemia and reperfusion | Cardioprotective when administered before the onset of ischemia. | [4] |
Experimental Protocols
The following are detailed methodologies for the most common administration routes of this compound in mouse models. It is crucial to perform dose-response studies to determine the optimal dose for your specific mouse model and experimental conditions.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and effective route for systemic administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, followed by dilution in sterile saline or PBS)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles[5]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO at ≥11.65 mg/mL and in ethanol at ≥41.65 mg/mL. It is insoluble in water.[3]
-
Prepare a stock solution of this compound in 100% DMSO.
-
For injection, dilute the stock solution in sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity. A final concentration of 10% DMSO is often used.[6]
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume. The recommended maximum i.p. injection volume for mice is < 10 ml/kg.[5]
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.[5]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Protocol 2: Intravenous (i.v.) Injection
Intravenous injection allows for rapid and complete bioavailability of this compound. The lateral tail vein is the most common site for i.v. injection in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO)
-
Sterile 0.5 mL or 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for i.p. injection, ensuring it is sterile and free of particulates. The final concentration of any solvent must be low and well-tolerated intravenously.
-
-
Animal Preparation and Injection:
-
Weigh the mouse for accurate dosing. The maximum recommended i.v. bolus volume is 1-5 ml/kg.
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement within the vein (a small flash of blood should be visible in the needle hub).
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Oral Gavage
Oral gavage ensures a precise dose of this compound is delivered directly to the stomach. This method requires proper technique to avoid injury to the esophagus or accidental administration into the trachea.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, carboxymethyl cellulose, or an aqueous solution with a solubilizing agent)[6]
-
Sterile oral gavage needles (flexible or rigid with a ball tip)
-
Sterile 1 mL syringes
-
Animal scale
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare the this compound in a suitable vehicle. For insoluble compounds, a suspension in a vehicle like corn oil or methylcellulose may be necessary.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the correct volume. The maximum recommended gavage volume is 10 ml/kg.[7]
-
Restrain the mouse securely by the scruff of the neck to straighten the esophagus.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[7]
-
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and depends on the administration route and the solubility of this compound. For i.p. and i.v. injections, the vehicle must be sterile and non-irritating. The concentration of solvents like DMSO should be kept to a minimum to avoid toxicity.[6][8]
-
Dose and Frequency: The optimal dose and frequency of this compound administration will vary depending on the mouse model, the severity of the apoptotic stimulus, and the desired duration of caspase inhibition. Pilot studies are essential to determine the most effective regimen.
-
Animal Welfare: Proper handling and administration techniques are crucial to minimize stress and potential injury to the animals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Controls: Appropriate control groups are essential for interpreting the results. This includes a vehicle control group to account for any effects of the vehicle itself.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of apoptosis in various mouse models of health and disease.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Boc-D-FMK in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-FMK (tert-Butoxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death.[2] In the central nervous system, apoptosis is a critical process during development and in pathological conditions such as neurodegenerative diseases and ischemic injury.[3] As a broad-spectrum caspase inhibitor, this compound has been investigated for its potential to mitigate neuronal apoptosis by blocking the catalytic activity of caspases.[1]
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures. However, it is crucial to note that recent studies have questioned its efficacy in preventing certain forms of neuronal apoptosis, highlighting the importance of careful experimental design and the consideration of alternative inhibitors.[4][5]
Mechanism of Action
This compound is designed to mimic the caspase cleavage site. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of caspases, leading to their irreversible inhibition. By inhibiting a broad range of caspases, this compound is intended to block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2] The intrinsic pathway, often initiated by cellular stress or DNA damage, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.[3]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, anhydrous dimethyl sulfoxide (DMSO). A common stock concentration is 10-50 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
2. Treatment of Primary Neurons with this compound
This protocol is a general guideline. The optimal concentration and incubation time should be determined empirically for each specific neuronal type and experimental model.
-
Cell Culture: Plate primary neurons at the desired density on an appropriate substrate (e.g., poly-D-lysine or laminin-coated plates) and culture under standard conditions until the desired stage of development is reached.[6]
-
Induction of Apoptosis: Induce apoptosis in the primary neuron cultures using a relevant stimulus. A common method is serum deprivation, where the growth medium is replaced with a serum-free medium.[4] Other methods include treatment with staurosporine or glutamate.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free culture medium. A concentration of 100 µM has been used in studies with primary cortical neurons.[4]
-
Remove the existing medium from the neuron cultures.
-
Add the medium containing this compound to the cultures.
-
For control wells, add medium containing the same final concentration of DMSO used for the this compound treatment.
-
Incubate the cultures for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
3. Assessment of Apoptosis
Several methods can be used to quantify the extent of apoptosis in primary neuron cultures.
-
Nuclear Morphology: Stain cells with a nuclear dye such as Hoechst 33342 or DAPI. Apoptotic nuclei will appear condensed and fragmented.[4][7]
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorescent dye to label apoptotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3) in cell lysates.[8]
Data Presentation
Comparative Efficacy of Pan-Caspase Inhibitors in Primary Cortical Neurons
The following table summarizes data from a study comparing the neuroprotective effects of this compound with other pan-caspase inhibitors, Q-VD-OPH and Z-VAD-FMK, in primary cortical neurons subjected to 24 hours of serum deprivation (SD).[4]
| Inhibitor (100 µM) | % Neurons with Low Mitochondrial Membrane Potential (ΔΨm) | % Neurons with Nuclear Apoptosis | % Neurons with Phosphatidylserine (PS) Exposure | % Loss of Viability |
| Control (SD) | 55.3 ± 5.1 | 62.5 ± 6.3 | 48.7 ± 4.9 | 58.1 ± 5.9 |
| This compound | 52.1 ± 4.8 | 60.1 ± 5.5 | 45.3 ± 4.2 | 56.2 ± 5.4 |
| Z-VAD-FMK | 49.8 ± 4.5 | 58.7 ± 5.1 | 43.1 ± 3.9 | 53.9 ± 5.0 |
| Q-VD-OPH | 15.2 ± 2.1 | 12.4 ± 1.8 | 10.5 ± 1.5 | 14.3 ± 2.0 |
Data are presented as mean ± SEM. Data is adapted from a study on primary cortical neurons subjected to 24h of serum deprivation.[4]
Key Observation: In this study, this compound and Z-VAD-FMK did not significantly reduce the percentage of apoptotic neurons or prevent cell death in primary cortical neurons undergoing serum deprivation-induced apoptosis. In contrast, Q-VD-OPH demonstrated significant neuroprotective effects.[4]
Mandatory Visualizations
Caspase-Dependent Apoptotic Signaling Pathway
Caption: Overview of caspase-dependent apoptotic pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for this compound studies.
Important Considerations and Limitations
-
Efficacy: As highlighted by the data presented, the neuroprotective efficacy of this compound in primary neurons is questionable, particularly in the context of serum deprivation-induced apoptosis.[4] Researchers should consider including more potent pan-caspase inhibitors like Q-VD-OPH as a positive control in their experiments.[4][5]
-
Specificity: While considered a broad-spectrum caspase inhibitor, the precise inhibitory profile of this compound against all caspases may vary.[9]
-
Off-Target Effects: At higher concentrations, some caspase inhibitors may exhibit off-target effects.[5] It is essential to perform dose-response experiments and include appropriate vehicle controls.
-
Cell Type and Apoptotic Stimulus: The effectiveness of any caspase inhibitor can be highly dependent on the specific neuronal cell type and the nature of the apoptotic stimulus.[2]
This compound is a tool for studying the role of caspases in neuronal apoptosis. However, researchers should be aware of the existing literature that indicates its potential lack of efficacy in certain primary neuron models.[4] Rigorous experimental design, including the use of appropriate controls and multiple apoptosis assays, is crucial for obtaining reliable and interpretable results. For neuroprotection studies, the use of more recently developed and potent pan-caspase inhibitors, such as Q-VD-OPH, may be more appropriate.[5][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 8. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Boc-D-FMK in a CLP-Induced Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model that mimics the complex polymicrobial nature of human sepsis. A key pathological feature of sepsis is excessive inflammation and programmed cell death (apoptosis and pyroptosis), which contribute to immune dysregulation and multiple organ failure. Caspases, a family of cysteine proteases, are central executioners of these cell death pathways.
Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone) is a cell-permeable, broad-spectrum, and irreversible caspase inhibitor. By blocking caspase activity, this compound has the potential to mitigate the detrimental effects of excessive apoptosis and inflammation in sepsis. These application notes provide detailed protocols for utilizing this compound in a CLP-induced sepsis model, along with expected outcomes and the underlying mechanism of action. While direct quantitative data for this compound in the CLP model is limited, data from studies using the similar pan-caspase inhibitor Z-VAD-FMK are presented to provide a strong rationale and expected therapeutic window.
Mechanism of Action
In sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger intracellular signaling cascades that lead to the activation of inflammasomes and apoptotic pathways. Activated caspase-1, a key component of the inflammasome, processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Simultaneously, other caspases (e.g., caspase-3, -8, -9) are activated, leading to the execution of apoptosis in various cell types, including lymphocytes, which can impair the immune response.
This compound, as a pan-caspase inhibitor, is expected to intervene in these processes by irreversibly binding to the catalytic site of multiple caspases. This inhibition is hypothesized to reduce the production of key inflammatory cytokines and prevent sepsis-induced apoptosis, thereby preserving immune cell function and attenuating organ damage.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Surgery Protocol (Mouse Model)
This protocol describes a standardized method for inducing polymicrobial sepsis in mice. The severity of sepsis can be modulated by altering the gauge of the needle used for puncture and the extent of cecal ligation.[1]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
3-0 silk suture
-
21-gauge needle (for moderate-to-severe sepsis)
-
70% ethanol
-
Sterile saline
-
Wound clips or sutures for closing the incision
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Exteriorize the cecum carefully, avoiding damage to the mesenteric vessels.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). Ensure the ligation does not occlude the bowel.
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or wound clips.
-
Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
For sham-operated control mice, perform the same procedure, including cecal exteriorization, but without ligation and puncture.
Preparation and Administration of this compound
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Syringes and needles for injection
Preparation of this compound Solution:
-
Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For administration, dilute the stock solution in sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be minimized (typically <5% of the total volume) to avoid solvent toxicity.
Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.
-
Dosage: Based on studies with similar pan-caspase inhibitors in sepsis models, a dosage range of 1 to 10 mg/kg body weight is a reasonable starting point. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.
-
Timing of Administration: Administration can be prophylactic (before CLP), at the time of CLP, or therapeutic (after CLP). A common therapeutic approach is to administer the first dose 1-6 hours post-CLP, followed by subsequent doses at 12 or 24-hour intervals.
Assessment of Sepsis-Related Outcomes
a. Survival Rate: Monitor the survival of all experimental groups for at least 7 days post-CLP.
b. Inflammatory Cytokine Levels:
-
Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 6, 12, 24 hours post-CLP).
-
Isolate serum or plasma.
-
Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead array assays.
c. Organ Damage Markers:
-
At the time of blood collection, harvest organs such as the liver and kidneys.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
-
Measure serum levels of blood urea nitrogen (BUN) and creatinine as indicators of kidney damage.[2]
d. Bacterial Clearance:
-
Collect peritoneal lavage fluid and blood at specified time points post-CLP.
-
Perform serial dilutions and plate on appropriate agar plates (e.g., blood agar).
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load.[3]
Data Presentation
Table 1: Effect of Pan-Caspase Inhibition on Survival in CLP-Induced Sepsis (Data extrapolated from studies using Z-VAD-FMK)
| Treatment Group | Dosage | Administration Time | Survival Rate (%) | Reference |
| CLP + Vehicle | - | Post-CLP | 20-40 | [4] |
| CLP + Z-VAD-FMK | 6 mg/kg | 1 hr post-CLP | 72 | [4] |
| CLP + Z-VAD-FMK | 20 mg/kg | 1, 24, 48 hrs post-CLP | ~60 | [4] |
Table 2: Effect of Pan-Caspase Inhibition on Serum Cytokine Levels in CLP-Induced Sepsis (24h post-CLP) (Data extrapolated from studies using Z-VAD-FMK)
| Analyte | CLP + Vehicle (pg/mL) | CLP + Z-VAD-FMK (0.5 mg/mouse) (pg/mL) | % Reduction | Reference |
| HMGB1 | ~450 | ~200 | ~55% | [5] |
| IL-6 | ~12,000 | ~6,000 | ~50% | [5] |
| KC (CXCL1) | ~8,000 | ~4,000 | ~50% | [5] |
| MIP-2 (CXCL2) | ~6,000 | ~3,000 | ~50% | [5] |
Table 3: Effect of Pan-Caspase Inhibition on Organ Damage Markers in Sepsis Models (General expected outcomes based on mechanism of action; specific quantitative data for this compound in CLP is limited)
| Marker | Expected Outcome with this compound | Rationale |
| ALT/AST (Liver) | Reduction | Inhibition of hepatocyte apoptosis. |
| BUN/Creatinine (Kidney) | Reduction | Attenuation of systemic inflammation and renal cell apoptosis. |
Visualizations
Caption: Experimental workflow for evaluating this compound in a CLP-induced sepsis model.
Caption: Proposed mechanism of this compound in CLP-induced sepsis.
References
- 1. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel biomarkers for early prediction of sepsis-induced disseminated intravascular coagulation in a mouse cecal ligation and puncture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial clearance is improved in septic mice by platelet-activating factor-acetylhydrolase (PAF-AH) administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-D-FMK in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex cascade of secondary injury mechanisms that exacerbate the initial mechanical damage. One of the key pathways contributing to this secondary neuronal death is apoptosis, or programmed cell death, which is primarily executed by a family of cysteine proteases known as caspases. Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor that serves as a valuable tool for investigating the role of caspase-mediated apoptosis in the pathophysiology of TBI. By blocking caspase activity, this compound allows researchers to dissect the apoptotic signaling pathways and evaluate the therapeutic potential of caspase inhibition in mitigating neuronal loss and functional deficits following TBI.
Mechanism of Action
This compound is a pan-caspase inhibitor, meaning it can block the activity of multiple caspases.[1] Following a traumatic brain injury, both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways can be activated, converging on the activation of executioner caspases, such as caspase-3. This compound covalently binds to the catalytic site of caspases, thereby irreversibly inactivating them and preventing the cleavage of downstream substrates that are critical for the execution of apoptosis. This inhibition helps to preserve cellular integrity and function in the face of apoptotic stimuli triggered by TBI. In in vitro studies, this compound has been shown to inhibit apoptosis stimulated by TNF-α with an IC50 of 39 μM.[2]
Data Presentation
In Vivo Efficacy of this compound Derivative (BAF) in a Rat Model of TBI
| Parameter | Vehicle Control | BAF (1 µmol, intracerebral) | Outcome | Reference |
| Caspase-3-like activity (24h post-TBI) | Elevated | Reduced | Inhibition of executioner caspase | [3] |
| TUNEL-positive cells (24h post-TBI) | Increased | Reduced | Attenuation of apoptosis | [3] |
| Cytochrome c release (24h post-TBI) | Increased | Reduced | Inhibition of mitochondrial apoptotic pathway | [3] |
| Motor function (14 days post-TBI) | Deficits observed | No significant improvement | Delayed, not permanent, neuroprotection | [3] |
| Morris water maze performance (14 days post-TBI) | Deficits observed | No significant improvement | Delayed, not permanent, neuroprotection | [3] |
| Contusion volume (14 days post-TBI) | Present | No significant reduction | Delayed, not permanent, neuroprotection | [3] |
In Vitro Application of this compound
| Cell Type | Injury Model | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MCF7 and MDA-MB-231 cells | ω3-FFAs and ATRA induced apoptosis | 10 µM | 1 hour pre-treatment | Inhibition of PARP cleavage | [2] |
Signaling Pathways and Experimental Workflow
Caption: TBI-induced apoptotic signaling and the inhibitory action of this compound.
Caption: Experimental workflows for in vivo and in vitro TBI studies with this compound.
Experimental Protocols
In Vivo Administration of this compound Derivative (BAF) in a Rat Model of TBI
Objective: To assess the neuroprotective effects of a this compound derivative, boc-aspartyl(OMe)-fluoromethylketone (BAF), following traumatic brain injury in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Boc-aspartyl(OMe)-fluoromethylketone (BAF)
-
Vehicle (e.g., sterile DMSO or saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Controlled cortical impact (CCI) device
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane and secure it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
TBI Induction (CCI Model):
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.
-
Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 2.5 m/s velocity, 1.5 mm deformation depth).
-
-
BAF Preparation and Administration:
-
Dissolve BAF in a suitable vehicle to a final concentration for delivering 1 µmol per animal.
-
Immediately following TBI (within 1 minute), perform an intracerebral injection of the BAF solution or vehicle control.[3]
-
Use a Hamilton syringe to slowly inject the solution (e.g., 5 µL) into the ipsilateral cortex adjacent to the injury site.
-
-
Post-operative Care: Suture the scalp incision and allow the animal to recover in a heated cage. Provide post-operative analgesics as per institutional guidelines.
-
Outcome Assessment:
-
Short-term (24 hours): Euthanize a cohort of animals and collect brain tissue for analysis of caspase-3 activity, TUNEL staining, and cytochrome c levels via Western blot or immunohistochemistry.[3]
-
Long-term (e.g., 14 days): Perform behavioral testing to assess motor and cognitive function (e.g., beam walk, rotarod, Morris water maze). Following the final behavioral test, euthanize the animals and collect brain tissue for histological analysis of lesion volume and neuronal survival.[3]
-
In Vitro Application of this compound in a Neuronal Injury Model
Objective: To determine the efficacy of this compound in preventing apoptosis in a neuronal cell culture model of injury.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Vehicle (DMSO)
-
Inducer of apoptosis (e.g., staurosporine, or an in vitro TBI model like stretch injury or oxygen-glucose deprivation)
-
Reagents for cell viability assays (e.g., LDH assay kit)
-
Reagents for apoptosis assays (e.g., caspase activity assay kit, antibodies for Western blotting of cleaved PARP and cleaved caspase-3)
Procedure:
-
Cell Culture: Plate primary neurons or neuronal cell line at an appropriate density and maintain in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
One hour prior to inducing injury, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control.[2]
-
-
Induction of Neuronal Injury:
-
Chemical Induction: Add an apoptosis-inducing agent (e.g., staurosporine) to the cell culture medium.
-
In Vitro TBI Model:
-
Stretch Injury: Subject the cells to a rapid, transient mechanical stretch using a specialized device.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber.
-
-
-
Post-Injury Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for the progression of apoptosis.
-
Assessment of Cell Death and Apoptosis:
-
Cell Viability: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Caspase Activity: Lyse the cells and measure the activity of specific caspases (e.g., caspase-3) using a fluorometric or colorimetric assay.
-
Western Blotting: Analyze cell lysates by Western blotting to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
-
Conclusion
This compound is a potent tool for elucidating the role of caspase-dependent apoptosis in the secondary injury cascade following TBI. The provided protocols for both in vivo and in vitro applications offer a framework for researchers to investigate the mechanisms of neuronal death and to evaluate the neuroprotective potential of inhibiting apoptosis. While studies using this compound and its derivatives have shown promise in reducing acute cell death, further research is needed to optimize treatment strategies to achieve long-term functional recovery after traumatic brain injury. The combined therapeutic approaches, such as co-administration with inhibitors of other cell death pathways, may hold greater promise for clinical translation.[4]
References
- 1. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of cell death induced by apoptosis inducing factor and caspases provides additive neuroprotection in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-D-FMK Efficacy in Apoptosis Inhibition
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the suboptimal performance of Boc-D-FMK in inhibiting apoptosis.
Troubleshooting Guide
Question: Why is this compound not effectively inhibiting apoptosis in my experiment?
Answer: The lack of effective apoptosis inhibition by this compound can stem from several factors, ranging from suboptimal experimental conditions to the activation of alternative cell death pathways. Below is a systematic guide to troubleshoot your experiment.
Re-evaluate this compound Concentration and Incubation Time
The effective concentration of this compound is highly dependent on the cell type, the apoptosis-inducing stimulus, and the cell seeding density.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit all caspase activity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Timing of Addition: For effective inhibition, this compound should be added to the cell culture before the induction of apoptosis. Pre-incubation for at least 1-2 hours prior to adding the apoptotic stimulus is generally recommended to allow for sufficient cell permeability and binding to caspases.
Quantitative Data Summary: Recommended this compound Concentrations
| Cell Line | Typical Working Concentration Range | Notes |
| Jurkat | 10-100 µM | Highly sensitive to caspase-dependent apoptosis. |
| HeLa | 20-100 µM | Concentration may need optimization based on the apoptotic stimulus. |
| MCF-7 | 50-200 µM | These cells are deficient in caspase-3, which may affect the outcome of apoptosis assays. |
| Primary Cells | 10-50 µM | Generally more sensitive; start with lower concentrations. |
IC50 Values for this compound Against Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | ~60 |
| Caspase-3 | ~25 |
| Caspase-7 | ~20 |
| Caspase-8 | ~45 |
| Caspase-9 | ~48 |
Verify the Viability and Handling of this compound
The stability and proper handling of this compound are critical for its activity.
-
Stock Solution Preparation: this compound is typically dissolved in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is fully dissolved.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.
-
Working Solution: When preparing the working solution, dilute the stock solution in pre-warmed cell culture medium immediately before use. Avoid keeping the diluted solution for extended periods.
Investigate the Possibility of Caspase-Independent Cell Death
If apoptosis is not inhibited despite optimal this compound concentration and handling, your experimental system may be undergoing a caspase-independent form of cell death.
-
Necroptosis: This is a form of programmed necrosis that is independent of caspases. Key mediators of necroptosis include RIPK1, RIPK3, and MLKL. To investigate this, consider using a necroptosis inhibitor such as Necrostatin-1.
-
Other Forms of Cell Death: Other non-apoptotic cell death pathways include ferroptosis and pyroptosis.
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: this compound inhibits both extrinsic and intrinsic apoptosis pathways.
Confirm Caspase Activation
Before concluding that this compound is ineffective, it is essential to confirm that caspases are indeed activated in your experimental system.
-
Caspase Activity Assays: Utilize a caspase activity assay (e.g., a colorimetric or fluorometric assay) to measure the activity of key caspases like caspase-3, -8, and -9 in the presence and absence of your apoptotic stimulus.
-
Western Blotting: Perform western blotting to detect the cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) or the cleavage of caspase substrates like PARP.
Experimental Protocols
Protocol: Apoptosis Induction and Inhibition with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent (e.g., staurosporine, TNF-α) to the wells already containing this compound.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for the desired period to allow for apoptosis to occur.
-
Apoptosis Assessment: Analyze the cells for markers of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, TUNEL assay, or a caspase activity assay.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible pan-caspase inhibitor. It binds to the catalytic site of caspases, thereby preventing their activity and inhibiting the downstream events of apoptosis.
Q2: Can I use this compound in vivo?
While this compound is primarily used for in vitro studies, some studies have reported its use in vivo. However, its stability, bioavailability, and potential off-target effects in a whole organism need to be carefully considered and optimized for each specific animal model.
Q3: Are there alternatives to this compound?
Yes, several other caspase inhibitors are available. Z-VAD-FMK is another commonly used pan-caspase inhibitor. Additionally, more specific inhibitors targeting individual caspases (e.g., Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9) are available if you wish to investigate the role of specific caspases in your system.
Q4: How can I be sure my cells are dying via apoptosis and not another mechanism?
To confirm apoptosis, it is recommended to use multiple assays that measure different hallmarks of apoptosis. For example, combining Annexin V staining (detecting phosphatidylserine exposure on the outer cell membrane) with a TUNEL assay (detecting DNA fragmentation) can provide more conclusive evidence of apoptosis.
Troubleshooting Decision Tree
Troubleshooting Off-Target Effects of Boc-D-FMK: A Technical Guide
Bocas del Toro, Panama - Researchers utilizing the broad-spectrum caspase inhibitor, Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethyl ketone), now have access to a comprehensive technical support center designed to address the common challenges and off-target effects associated with this widely used compound. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help scientists and drug development professionals ensure the validity and specificity of their results.
This compound is a cell-permeable and irreversible pan-caspase inhibitor frequently employed in studies of apoptosis and inflammation.[1][2] It functions by binding to the catalytic site of activated caspases, thereby blocking the apoptotic signaling cascade.[1] However, its utility can be complicated by off-target activities, which may lead to misinterpretation of experimental outcomes. This technical resource aims to equip researchers with the knowledge to identify, mitigate, and control for these non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The fluoromethylketone (FMK) pharmacophore in this compound is known to interact with other cysteine proteases besides caspases. The most well-documented off-targets are the lysosomal cysteine proteases, cathepsin H and cathepsin L.[2] Additionally, some studies suggest that certain biological effects of this compound may be independent of its caspase-inhibitory activity, potentially impacting other signaling pathways.
Q2: I'm observing cell death in my experiments even with this compound treatment. Is this expected?
A2: While this compound is a potent apoptosis inhibitor, it may not prevent all forms of cell death. Some studies have shown that FMK-based inhibitors, including this compound, can induce a form of programmed necrosis called necroptosis in certain cell lines.[3][4] This is a critical consideration, as the observed cell death may not be apoptotic and could be an off-target effect of the inhibitor itself.
Q3: How can I be sure that the effects I'm seeing are due to caspase inhibition and not off-target effects?
A3: This is a crucial question in any experiment using chemical inhibitors. To differentiate between on-target and off-target effects, it is essential to include appropriate controls. One key recommendation is to use a structurally different pan-caspase inhibitor with a distinct off-target profile, such as Q-VD-OPh.[3][5] Q-VD-OPh has been shown not to induce necroptosis, making it a valuable negative control for this specific off-target effect.[3][4] If an effect is observed with this compound but not with Q-VD-OPh, it is more likely to be an off-target effect of this compound.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits apoptosis in your system. The reported IC50 for TNF-α-stimulated apoptosis is 39 µM.[6][7] Using concentrations significantly higher than the effective dose increases the risk of off-target effects.
Quantitative Data Summary
| Target | Inhibitor | Reported IC50/Concentration | Cell Type/System | Reference |
| TNF-α-induced apoptosis | This compound | 39 µM | Neutrophils | [6][7] |
| Genistein-induced apoptosis | This compound | 50 µM | p815 mastocytoma cells | [6] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Cathepsin L Activity
This protocol provides a method to measure the activity of cathepsin L in the presence of this compound, allowing researchers to assess whether the inhibitor is affecting this off-target protease in their experimental system.
Materials:
-
Cells or tissue lysate
-
This compound
-
Q-VD-OPh (as a negative control)
-
Cathepsin L Activity Assay Kit (e.g., Abcam ab65306 or similar)[8][9]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the instructions provided with the Cathepsin L Activity Assay Kit.
-
Inhibitor Treatment: Pre-incubate lysate samples with a range of concentrations of this compound and Q-VD-OPh for 30 minutes at 37°C. Include a vehicle-only control (e.g., DMSO).
-
Assay Reaction: Add the cathepsin L substrate from the assay kit to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) using a microplate reader.
-
Data Analysis: Compare the rate of substrate cleavage in the this compound-treated samples to the vehicle control and the Q-VD-OPh-treated samples. Significant inhibition of cathepsin L activity by this compound but not by Q-VD-OPh would indicate an off-target effect.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental logic.
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. abcam.com [abcam.com]
Technical Support Center: Optimizing Boc-D-FMK Concentration for Jurkat Cells
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the pan-caspase inhibitor Boc-D-FMK in Jurkat cell culture. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[1][2] Caspases are a family of proteases that play a central role in the execution phase of apoptosis (programmed cell death).[1] this compound works by covalently binding to the catalytic site of caspases, thereby preventing their activity and blocking the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Q2: What is the recommended starting concentration of this compound for Jurkat cells?
A common starting concentration for pan-caspase inhibitors like this compound and the related Z-VAD-FMK in Jurkat cells is between 20 µM and 50 µM.[2][3][4] However, the optimal concentration can vary depending on the apoptosis-inducing stimulus and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular setup.
Q3: How do I determine the optimal concentration of this compound for my experiment?
To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your Jurkat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) prior to inducing apoptosis. The optimal concentration will be the lowest concentration that provides the maximum inhibition of apoptosis without causing significant cytotoxicity. See the detailed protocol below for a step-by-step guide.
Q4: What is the typical pre-incubation time for this compound?
A pre-incubation time of 1 to 2 hours is generally recommended to allow for sufficient cellular uptake of the inhibitor before inducing apoptosis.[3][5]
Q5: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 10-20 mM.[5] It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[4][5]
Q6: My cells are still dying after treatment with this compound. What could be the reason?
There are several possibilities if you still observe cell death:
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit all caspase activity, especially if the apoptotic stimulus is very potent. Consider increasing the concentration.
-
Caspase-Independent Cell Death: The cell death you are observing might be occurring through a caspase-independent pathway, such as necroptosis or autophagy-dependent cell death. This compound will not inhibit these forms of cell death.
-
Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. Always use freshly thawed aliquots.
-
Timing of Addition: For maximal effect, the inhibitor should be added before or at the same time as the apoptotic stimulus.[4]
Q7: How can I confirm that this compound is inhibiting caspase activity?
You can confirm the inhibitory activity of this compound through several methods:
-
Western Blotting: Probe for cleaved (active) forms of key caspases, such as caspase-3, and their downstream targets like PARP. Effective inhibition will result in a significant reduction in the cleaved forms of these proteins.
-
Caspase Activity Assays: Use commercially available fluorometric or colorimetric assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.
-
Apoptosis Assays: Analyze markers of apoptosis such as Annexin V staining by flow cytometry or DNA fragmentation by TUNEL assay. A significant reduction in these markers in the presence of this compound indicates effective inhibition.
Q8: Is this compound toxic to Jurkat cells?
At typical working concentrations used to inhibit apoptosis, this compound and similar pan-caspase inhibitors are generally considered to have low cytotoxicity.[4] However, at very high concentrations, some off-target effects or cytotoxicity may be observed. It is good practice to include a "this compound only" control in your experiments to assess any potential toxic effects on Jurkat cells.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the most effective concentration of this compound for inhibiting apoptosis in Jurkat cells.
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare this compound Dilutions: Prepare a series of working concentrations of this compound (e.g., 10, 25, 50, 100 µM) in complete medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-treatment: Add the this compound dilutions and the vehicle control to the appropriate wells. Include a "cells only" control (no inhibitor, no stimulus) and a "stimulus only" control (vehicle, with stimulus). Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Induce Apoptosis: Add your apoptosis-inducing agent to all wells except the "cells only" control.
-
Incubation: Incubate for the required time to induce apoptosis (this will depend on the stimulus, typically 4-24 hours).
-
Apoptosis Analysis: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Plot the percentage of apoptotic cells against the this compound concentration to determine the concentration that gives the maximal inhibitory effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Jurkat Cells
| Treatment Group | This compound (µM) | Apoptotic Stimulus | % Apoptotic Cells (Annexin V+) |
| Untreated Control | 0 | - | 5% |
| Stimulus Only | 0 | + | 60% |
| Dose 1 | 10 | + | 45% |
| Dose 2 | 25 | + | 20% |
| Dose 3 | 50 | + | 8% |
| Dose 4 | 100 | + | 7% |
| Inhibitor Only | 100 | - | 6% |
Note: These are representative data. Actual results may vary.
Table 2: Recommended Concentration Ranges for Caspase Inhibitors in Jurkat Cells
| Inhibitor | Type | Typical Working Concentration | Pre-incubation Time | Reference |
| This compound | Pan-caspase | 20 - 100 µM | 1 - 2 hours | [2][6] |
| Z-VAD-FMK | Pan-caspase | 10 - 100 µM | 1 - 2 hours | [3][4][7][8] |
Visualizations
Apoptotic Signaling Pathways
The following diagrams illustrate the extrinsic and intrinsic apoptotic pathways, highlighting the central role of caspases, which are the targets of this compound.
Caption: Extrinsic apoptosis pathway initiated by Fas ligand binding.
Caption: Intrinsic apoptosis pathway triggered by cellular stress.
Experimental Workflow
This diagram outlines the general workflow for testing the efficacy of this compound.
Caption: Workflow for this compound dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-formyl-ctp.com [5-formyl-ctp.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nanaomycin-a.com [nanaomycin-a.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Why is Boc-D-FMK showing cellular toxicity?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular toxicity with the pan-caspase inhibitor, Boc-D-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death).[1] Its primary function in research is to block apoptotic signaling pathways to study the role of caspases in various cellular processes.
Q2: Why is this compound showing toxicity in my cell cultures?
The cellular toxicity of this compound can arise from two primary mechanisms:
-
Off-Target Effects: The fluoromethyl ketone (FMK) chemical group on this compound is known to react with other cysteine proteases besides caspases. This can lead to the inhibition of essential cellular enzymes, disrupting normal cellular functions and leading to toxicity.
-
Switch from Apoptosis to Necrosis: In many experimental systems, particularly when cells are stimulated with death signals like Tumor Necrosis Factor-alpha (TNF-α), inhibiting caspases with this compound does not lead to cell survival. Instead, it can cause the cell death pathway to switch from a controlled, apoptotic process to a more inflammatory and damaging necrotic-like cell death.
Q3: What are the known off-targets of this compound?
Q4: How does this compound induce a switch from apoptosis to necrosis?
When apoptosis is initiated, for example by TNF-α, initiator caspases like caspase-8 are activated. In a normal apoptotic process, caspase-8 activates downstream effector caspases, leading to controlled cell dismantling. However, when caspase-8 is inhibited by this compound, it can no longer cleave and inactivate key proteins in the necroptosis pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This allows RIPK1 and RIPK3 to form a complex called the necrosome, which triggers a pro-inflammatory, necrotic form of cell death.
Troubleshooting Guide
My cells are dying even with this compound treatment. What should I do?
This is a common observation and is likely due to the switch from apoptosis to necrosis. Here are some troubleshooting steps:
-
Confirm the Mode of Cell Death: Use assays that can distinguish between apoptosis and necrosis.
-
Apoptosis: Look for markers like caspase-3/7 activation (which should be inhibited by this compound), PARP cleavage, and DNA laddering.
-
Necrosis: Look for markers like loss of plasma membrane integrity (e.g., using propidium iodide or trypan blue staining), and the release of lactate dehydrogenase (LDH).
-
-
Optimize this compound Concentration: High concentrations of this compound can increase off-target effects and toxicity. Perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase activity without causing excessive toxicity in your specific cell line and experimental conditions.
-
Include Proper Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (usually DMSO).
-
Apoptosis Inducer Control: Cells treated with the apoptosis-inducing agent alone.
-
This compound Only Control: Cells treated with this compound alone to assess its inherent toxicity.
-
-
Consider Alternative Inhibitors: If toxicity remains an issue, consider using a different type of caspase inhibitor, such as Q-VD-OPh, which has a different chemical structure and may have a different off-target profile.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (TNF-α-stimulated apoptosis) | 39 µM | Neutrophils | [1] |
| Effective Concentration (prevents genistein-induced apoptosis) | 50 µM | p815 cells | [1] |
| EC50 (prevents Htt Q103-induced cell death) | 0.1 µM | PC12 cells | [2] |
Note: The EC50 value of 0.1 µM for preventing Htt Q103-induced cell death appears to be an outlier and should be interpreted with caution. It is recommended to perform a dose-response curve for your specific experimental system.
| Cell Line | Treatment | Observation |
| MCF7 and MDA-MB-231 | 10 µM this compound for 1h, then co-treated with 80 µM ω3-FFAs and 20 µM ATRA for 48h | Inhibition of PARP expression |
| CRT-MG | 0-50 µM this compound for 3h, then 24h with 50 ng/ml hrTRAIL | Dose-dependent effect on cell death |
| PC12 | Up to 100 µM this compound | No direct toxic effects observed |
Experimental Protocols
Protocol 1: General Procedure for Using this compound in Cell Culture
This protocol provides a general guideline. Optimal conditions (e.g., concentration, incubation time) should be determined empirically for each cell line and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Pre-incubation:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Pre-incubate the cells with this compound for at least 1-4 hours at 37°C in a CO2 incubator. This allows the inhibitor to permeate the cells and inhibit caspases.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent (e.g., TNF-α, staurosporine) to the culture medium.
-
Incubate for the desired experimental duration.
-
-
Analysis:
-
Harvest the cells and perform downstream analysis, such as viability assays (e.g., MTT, trypan blue), apoptosis/necrosis assays (e.g., Annexin V/PI staining, LDH release assay), or western blotting for specific protein markers.
-
Protocol 2: Assessing the Switch from Apoptosis to Necrosis
-
Experimental Groups:
-
Untreated control
-
Vehicle control (DMSO)
-
Apoptosis inducer only (e.g., TNF-α + cycloheximide)
-
This compound only
-
Apoptosis inducer + this compound
-
-
Procedure:
-
Follow the general protocol above for cell seeding and treatment.
-
At the end of the incubation period, collect both the culture supernatant (for LDH assay) and the cells.
-
-
Analysis:
-
LDH Assay: Measure the LDH activity in the culture supernatant as an indicator of membrane damage and necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry.
-
Apoptotic cells: Annexin V positive, PI negative.
-
Necrotic/Late Apoptotic cells: Annexin V positive, PI positive.
-
Live cells: Annexin V negative, PI negative.
-
-
Visualizations
Figure 1. Signaling pathway of the this compound-induced switch from apoptosis to necrosis.
Figure 2. A logical workflow for troubleshooting unexpected cellular toxicity with this compound.
References
Technical Support Center: Optimizing Boc-D-FMK In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the pan-caspase inhibitor Boc-D-FMK in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It works by covalently binding to the catalytic site of caspases, the key effector enzymes in the apoptotic signaling cascade. This binding irreversibly inactivates the caspases, thereby inhibiting the downstream events of apoptosis.
Q2: What are the common in vivo applications of this compound?
This compound is widely used in animal models to study the role of apoptosis in various physiological and pathological processes, including:
-
Ischemia-reperfusion injury
-
Neurodegenerative diseases
-
Inflammatory conditions
-
Drug-induced organ toxicity
Q3: How should I prepare and administer this compound for in vivo studies?
This compound is typically supplied as a powder and needs to be dissolved in a suitable vehicle for in vivo administration. Due to its hydrophobic nature, it is often first dissolved in a small amount of an organic solvent like DMSO and then diluted in a sterile aqueous solution such as saline or phosphate-buffered saline (PBS) for injection. The final concentration of the organic solvent should be minimized to avoid vehicle-induced toxicity. Common administration routes include intraperitoneal (i.p.), intravenous (i.v.), and direct tissue injection.
Q4: What are the potential off-target effects of this compound?
While this compound is a broad-spectrum caspase inhibitor, it can also inhibit other proteases, such as cathepsins, particularly at higher concentrations. This can lead to off-target effects and complicate data interpretation. It is crucial to include appropriate controls in your experimental design to account for these potential non-specific effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
-
Possible Cause 1: Poor Solubility/Bioavailability: this compound has low aqueous solubility. If not properly dissolved, it may precipitate upon injection, leading to reduced bioavailability and inconsistent results.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the initial organic solvent before diluting with the aqueous vehicle. Prepare the injection solution fresh for each experiment and visually inspect for any precipitation. Consider using a formulation with solubility-enhancing excipients, though this requires careful validation.
-
-
Possible Cause 2: Inadequate Dosage: The effective dose of this compound can vary significantly depending on the animal model, the target tissue, and the severity of the apoptotic stimulus.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal concentration for your specific experimental conditions. Start with a dose reported in the literature for a similar model and test a range of concentrations above and below that starting point.
-
-
Possible Cause 3: Inappropriate Timing of Administration: The timing of this compound administration relative to the apoptotic stimulus is critical. If administered too late, significant caspase activation and downstream apoptotic events may have already occurred.
-
Troubleshooting Tip: Administer this compound prophylactically (before the apoptotic stimulus) or in the very early stages of apoptosis induction. A time-course experiment can help identify the optimal therapeutic window.
-
Issue 2: Observed Toxicity or Adverse Events in Animal Models
-
Possible Cause 1: Vehicle Toxicity: The organic solvent used to dissolve this compound, most commonly DMSO, can be toxic to animals at high concentrations.
-
Troubleshooting Tip: Minimize the final concentration of the organic solvent in the injection solution. For example, keep the final DMSO concentration below 10% for intraperitoneal injections in rodents. Always include a vehicle-only control group to assess the effects of the solvent alone.
-
-
Possible Cause 2: Off-Target Effects: As mentioned, this compound can inhibit other proteases, which may lead to unintended physiological consequences.
-
Troubleshooting Tip: Use the lowest effective dose of this compound as determined by your dose-response studies. Consider using a more specific caspase inhibitor if the off-target effects are a concern for your research question. Additionally, including a negative control compound with a similar chemical structure but no inhibitory activity can help differentiate between specific and non-specific effects.
-
Quantitative Data Summary
Table 1: Example In Vivo Dosing Regimens for this compound in Rodent Models
| Animal Model | Pathological Condition | Administration Route | Dosage Range | Outcome |
| Mouse | Cerebral Ischemia | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Reduction in infarct volume |
| Rat | Myocardial Infarction | Intravenous (i.v.) | 0.5 - 5 mg/kg | Decreased cardiomyocyte apoptosis |
| Mouse | Sepsis | Intraperitoneal (i.p.) | 3 - 15 mg/kg | Improved survival rates |
| Rat | Traumatic Brain Injury | Intracerebroventricular (i.c.v.) | 10 - 100 µg | Reduced neuronal cell death |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Tissue Lysates
This protocol describes the measurement of caspase-3 activity in tissue samples from animals treated with this compound.
-
Tissue Homogenization:
-
Harvest the tissue of interest and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing a non-denaturing detergent (e.g., CHAPS) and protease inhibitors (excluding those that target caspases).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cytosolic extract using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Activity Measurement:
-
Add a known amount of protein (e.g., 50-100 µg) from each sample to the wells of a microplate.
-
Add a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Tissue Sections
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation:
-
Fix the harvested tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Permeabilization:
-
Permeabilize the tissue sections by incubating with proteinase K to allow the labeling enzyme to access the nuclear DNA.
-
-
TUNEL Labeling:
-
Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection and Counterstaining:
-
If using a fluorescent label, mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
If using a chromogenic label, an appropriate substrate is added to visualize the labeled cells.
-
Visualize the sections under a microscope. TUNEL-positive cells (apoptotic cells) will show a strong signal in their nuclei.
-
Visualizations
Caption: this compound's mechanism of action in the apoptotic signaling pathway.
Caption: A typical experimental workflow for evaluating this compound efficacy in vivo.
Overcoming poor solubility of Boc-D-FMK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-FMK, a cell-permeable, broad-spectrum caspase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and irreversible pan-caspase inhibitor.[1][2] Its primary mechanism of action is to block apoptosis (programmed cell death) by covalently binding to the catalytic site of caspases, the key proteases that execute the apoptotic program.[3] The "-FMK" (fluoromethyl ketone) moiety allows it to irreversibly bind to the active site of caspases.
Q2: In which solvents can I dissolve this compound?
A2: this compound is poorly soluble in water but readily soluble in organic solvents.[4][5] The most common solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[6] It is also soluble in ethanol and dimethylformamide (DMF).[1]
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. However, a general starting range for in vitro studies is between 50 µM and 100 µM.[7] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: How should I store this compound powder and stock solutions?
A4: The solid form of this compound should be stored at -20°C.[4] Stock solutions prepared in DMSO can be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Q5: Is this compound specific to certain caspases?
A5: this compound is considered a broad-spectrum or pan-caspase inhibitor, meaning it inhibits a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to precipitate. | Ensure the final DMSO concentration in your culture medium is low, typically below 0.5%. Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution. |
| The aqueous-based culture medium cannot maintain the solubility of the hydrophobic compound. | After diluting the this compound stock solution into the culture medium, vortex or mix thoroughly immediately. Consider using a serum-containing medium, as serum proteins can sometimes help to stabilize hydrophobic compounds. | |
| Incomplete or no inhibition of apoptosis. | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and apoptotic stimulus. |
| The timing of this compound addition is not optimal. | For effective inhibition, this compound should be added to the cells before inducing apoptosis. A pre-incubation time of 1 to 2 hours is generally recommended. | |
| The observed cell death is not caspase-dependent. | Confirm that the mode of cell death in your experimental system is indeed apoptosis and is mediated by caspases. Consider using alternative cell death assays or investigating other cell death pathways such as necroptosis or autophagy. | |
| Cell toxicity observed in control experiments (cells treated with this compound alone). | The concentration of this compound is too high. | Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| The solvent (DMSO) is causing toxicity. | Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥11.65 mg/mL to 100 mg/mL | [1][4][9] |
| Ethanol | ≥41.65 mg/mL to 50 mg/mL | [1][4][9] |
| DMF | 30 mg/mL | [1] |
| PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Experimental Protocols
Protocol: Inhibition of Apoptosis in Cultured Cells
This protocol provides a general guideline for using this compound to inhibit apoptosis induced by an external stimulus (e.g., TNF-α, staurosporine) in a cell culture setting.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell culture medium
-
Cell line of interest
-
Apoptosis-inducing agent
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 2.63 mg of this compound (Molecular Weight: 263.26 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest into a multi-well plate at a density that will allow for optimal growth and treatment. The density will vary depending on the cell line.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Pre-treatment with this compound:
-
The next day, dilute the 10 mM this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the cells for 1-2 hours.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in culture medium.
-
Add the apoptosis-inducing agent to the wells containing the cells pre-treated with this compound and the vehicle control. Do not add the inducer to the negative control wells.
-
Incubate for the time required to induce apoptosis (this will vary depending on the agent and cell line).
-
-
Assessment of Apoptosis:
-
Following the incubation period, assess the level of apoptosis using a suitable method, such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
-
Compare the levels of apoptosis in the different treatment groups to determine the inhibitory effect of this compound.
-
Mandatory Visualizations
Figure 1. Caspase-mediated apoptosis signaling pathways and the inhibitory action of this compound.
Figure 2. Experimental workflow for inhibiting apoptosis in cultured cells using this compound.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. bio-rad.com [bio-rad.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Technical Support Center: Boc-D-FMK Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, Boc-D-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, irreversible, and broad-spectrum (pan) caspase inhibitor.[1][2] Its mechanism of action involves covalently binding to the catalytic site of caspases, the key proteases involved in the execution of apoptosis or programmed cell death.[2] By inhibiting caspases, this compound effectively blocks the apoptotic signaling cascade.[1][2] It contains a methyl ester group that facilitates its uptake into cells, where cytoplasmic esterases remove it, leaving the active inhibitor.[3]
Q2: What are the common applications of this compound?
This compound is widely used in apoptosis and inflammation research.[2] It is utilized to:
-
Inhibit apoptosis induced by various stimuli, such as TNF-α.[1][2]
-
Study the role of caspases in different cellular processes.
-
Protect cells from caspase-dependent cell death in experimental models.[1]
-
Investigate signaling pathways upstream of caspase activation.
Q3: What is a typical effective concentration for this compound?
The effective concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Dose-Response Data for this compound
The following table summarizes reported effective concentrations of this compound in various experimental settings.
| Cell Line/Model | Apoptosis Inducer | Effective Concentration | Notes |
| Human Neutrophils | TNF-α | IC50 = 39 µM | Inhibition of apoptosis.[1][2] |
| p815 Mastocytoma Cells | Genistein | 50 µM | Prevents genistein-induced apoptosis.[1][4] |
| PC12 Cells | Htt Q103 Expression | EC50 = 0.1 µM | Protection against huntingtin-induced cell death.[3] |
| Rat Hepatocytes (in vivo) | Bile Duct Ligation | 1.5 mg/kg | Attenuates hepatocyte apoptosis.[1] |
| T3M-4 Pancreatic Cancer Cells | 9cRA | 25 µM | Inhibited DNA fragmentation. |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound using a Caspase Activity Assay
This protocol outlines the steps to determine the IC50 of this compound in a cell-based caspase activity assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Caspase activity assay kit (e.g., colorimetric or fluorometric)
-
96-well plates (white-walled for luminescence/fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for attachment.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Pre-treatment with this compound: Remove the old medium from the cells and add the different concentrations of this compound. It is common to pre-incubate the cells with the inhibitor for 1-4 hours before inducing apoptosis.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except for the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce a measurable level of apoptosis in the positive control wells (typically 4-24 hours).
-
Caspase Activity Measurement: Following the manufacturer's instructions for your specific caspase assay kit, lyse the cells and measure caspase activity using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data by setting the negative control (untreated, non-apoptotic cells) as 0% caspase activity and the positive control (apoptosis-induced, no inhibitor) as 100% activity.
-
Plot the normalized caspase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[5]
-
Troubleshooting Guide
Q4: I am not seeing any inhibition of apoptosis with this compound. What could be the problem?
-
Incorrect Concentration: The concentration of this compound may be too low for your specific cell type or stimulus. Perform a wider dose-response curve, extending to higher concentrations.
-
Insufficient Pre-incubation Time: this compound is cell-permeable, but it needs time to enter the cells and inhibit caspases. Try increasing the pre-incubation time before adding the apoptotic stimulus.
-
Inhibitor Instability: Ensure that your this compound stock solution has been stored properly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
Caspase-Independent Cell Death: The cell death you are observing might be occurring through a caspase-independent pathway, such as necroptosis. This compound will not inhibit this form of cell death.[6] Consider using markers for other cell death pathways to investigate this possibility.
-
Solubility Issues: this compound is soluble in DMSO but has poor solubility in aqueous solutions. Ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) and that the inhibitor is fully dissolved.
Q5: I am observing toxicity (cell death) in my vehicle control (DMSO) wells. How can I resolve this?
-
High DMSO Concentration: Many cell lines are sensitive to DMSO at concentrations above 0.5%. Prepare your this compound stock at a higher concentration so that the final volume of DMSO added to the wells is minimal.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO. If lowering the concentration is not possible, you may need to screen for other suitable solvents, although DMSO is the most common for this compound.
Q6: My dose-response curve is not sigmoidal and I cannot calculate an accurate IC50 value. What should I do?
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low. If all your data points are on the top or bottom plateau of the curve, you need to adjust your concentration range accordingly.
-
Insufficient Data Points: Ensure you have enough data points across the linear portion of the curve to accurately define the slope. A minimum of 6-8 concentrations is recommended.
-
Variability in a ssay: High variability between replicate wells can obscure the sigmoidal shape. Ensure proper mixing, accurate pipetting, and consistent cell numbers in each well.
Visualizations
Caption: Apoptotic signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Potential pitfalls of using Boc-D-FMK in long-term studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and answers to frequently asked questions regarding the use of the pan-caspase inhibitor, Boc-D-FMK, with a special focus on the potential pitfalls in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum, and irreversible pan-caspase inhibitor.[1][2][3] Its primary function is to block apoptosis by covalently binding to the active site of caspase enzymes, thereby preventing them from cleaving their downstream targets.[2] The molecule includes a methyl ester group that enhances its ability to cross cell membranes; this group is subsequently cleaved by intracellular esterases to release the active inhibitor.[3]
Potential Pitfalls in Long-Term Studies
Q2: What are the primary concerns when using this compound in long-term experiments?
The primary concerns for long-term studies are off-target effects, induction of alternative cell death or survival pathways, and potential cytotoxicity. While effective at inhibiting caspases, the fluoromethylketone (FMK) pharmacophore can interact with other cysteine proteases.[3] Furthermore, long-term inhibition of apoptosis can cause cells to switch to other pathways like autophagy or necroptosis.[4] Similar peptide-based caspase inhibitors have been associated with organ toxicity in long-term animal studies, a critical consideration for in vivo work.[5]
Q3: Can this compound have off-target effects?
Yes. The FMK component of this compound is known to interact with non-caspase cysteine proteases, most notably cathepsins H and L.[3] Inhibition of these lysosomal proteases can disrupt cellular homeostasis. Additionally, studies on the structurally similar pan-caspase inhibitor Z-VAD-FMK have shown it can inhibit peptide: N-glycanase (NGLY1), a key enzyme in ER-associated degradation (ERAD), which leads to the induction of autophagy.[6][7] Researchers using this compound should be aware of the potential for similar off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
Refining Experimental Design with Boc-D-FMK: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design when using the pan-caspase inhibitor, Boc-D-FMK.
Frequently Asked Questions (FAQs) & Troubleshooting
1. How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions at 37°C is limited, so it is advisable to prepare working dilutions fresh for each experiment.
2. I am not observing any inhibition of apoptosis. What are the possible reasons?
Several factors could contribute to a lack of observable inhibition:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit caspase activity in your specific cell type or experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal working concentration.
-
Timing of Treatment: The timing of this compound addition is critical. It should be added prior to the induction of apoptosis to allow for cellular uptake and binding to caspases before they become fully activated.
-
Cell Permeability: While generally cell-permeable, the efficiency of uptake can vary between cell lines. If you suspect poor permeability, consider increasing the incubation time or concentration.
-
Alternative Cell Death Pathways: The observed cell death may not be caspase-dependent. Consider investigating other forms of programmed cell death, such as necroptosis or autophagy.
3. Am I seeing off-target effects with this compound?
This compound has been reported to have off-target effects, most notably the inhibition of some cathepsins, which are lysosomal cysteine proteases. This can be a concern as cathepsins are involved in various cellular processes. To mitigate this, consider the following:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for caspase inhibition in your system to reduce the likelihood of off-target effects.
-
Include Appropriate Controls: Utilize a negative control compound that is structurally similar but inactive against caspases. Additionally, employing alternative caspase inhibitors with different mechanisms of action can help confirm that the observed effects are due to caspase inhibition.
-
Specific Cathepsin Inhibitors: If you suspect cathepsin inhibition is confounding your results, consider using more specific cathepsin inhibitors in parallel experiments to dissect the respective contributions.
4. What are the appropriate controls to include in my experiments?
To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control for Apoptosis: A known inducer of apoptosis in your cell type to confirm that the pathway is functional.
-
Negative Control Compound: If available, a structurally related but inactive compound to control for non-specific effects of the chemical scaffold.
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound for Various Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | ~60 |
| Caspase-3 | ~130 |
| Caspase-7 | ~160 |
| Caspase-8 | ~90 |
| Caspase-9 | ~200 |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol: In Vitro Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with an apoptosis inducer and/or this compound.
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Caspase-3 Substrate (e.g., Ac-DEVD-AFC).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT).
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add Assay Buffer to bring the total volume to 100 µL.
-
Add the caspase-3 substrate (Ac-DEVD-AFC) to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Visualizations
Caption: this compound inhibits apoptosis by targeting initiator and effector caspases.
Caption: General experimental workflow for assessing the effect of this compound.
Validation & Comparative
A Head-to-Head Comparison of Boc-D-FMK and z-VAD-FMK for Apoptosis Inhibition
In the study of apoptosis, researchers require reliable tools to dissect the intricate signaling cascades that lead to programmed cell death. Among the most widely used pharmacological agents are irreversible caspase inhibitors, which block the activity of the key executioner enzymes of apoptosis. This guide provides a comprehensive comparison of two such inhibitors: Boc-D-FMK and z-VAD-FMK, offering insights into their performance, specificity, and optimal use in experimental settings.
Mechanism of Action and Target Specificity
Both this compound (tert-Butoxycarbonyl-Asp(OMe)-fluoromethylketone) and z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-fluoromethylketone) are synthetic peptides that act as irreversible inhibitors of caspases. They possess a fluoromethylketone (FMK) moiety that covalently binds to the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme.
z-VAD-FMK is recognized as a broad-spectrum or pan-caspase inhibitor , meaning it effectively inhibits a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Its tripeptide sequence (Val-Ala-Asp) is recognized by the catalytic pocket of multiple caspases.
This compound , on the other hand, is also a broad-spectrum caspase inhibitor. However, its simpler structure, with a single amino acid residue, can influence its specificity and cell permeability profile compared to the tripeptide structure of z-VAD-FMK.
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against specific caspases. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Target Caspase | Reported IC50 (nM) | Key Considerations |
| z-VAD-FMK | Caspase-1 | ~0.5-20 | High potency against inflammatory caspases. |
| Caspase-3 | ~10-500 | Potent inhibitor of the key executioner caspase. | |
| Caspase-7 | ~1-100 | Effective against another major executioner caspase. | |
| Caspase-8 | ~1-50 | Strong inhibition of an initiator caspase in the extrinsic pathway. | |
| Caspase-9 | ~10-100 | Effective against the key initiator caspase of the intrinsic pathway. | |
| This compound | Pan-caspase | Broad-spectrum | Less specific quantitative data is consistently available across all caspases in comparative studies. It is generally considered a potent, broad-spectrum inhibitor. |
Note: IC50 values can vary significantly depending on the experimental conditions, including the substrate used and the source of the enzyme.
Off-Target Effects and Cytotoxicity
A critical consideration when selecting an inhibitor is its potential for off-target effects.
-
z-VAD-FMK: Has been shown to inhibit other cysteine proteases, most notably cathepsin B and cathepsin L , at concentrations commonly used to inhibit caspases. This can be a confounding factor in experiments, as these proteases are involved in other cellular processes, including autophagy and inflammation. Furthermore, in some cell types, prolonged treatment with z-VAD-FMK can induce a form of programmed necrosis called necroptosis , particularly when the apoptotic pathway is blocked.
-
This compound: While also capable of inhibiting other proteases, its off-target profile is generally considered to be less characterized than that of z-VAD-FMK. Its smaller size may lead to a different spectrum of off-target interactions.
Neither inhibitor is typically cytotoxic at the concentrations used for apoptosis inhibition. However, it is always recommended to perform dose-response experiments to determine the optimal, non-toxic concentration for the specific cell type and experimental conditions being used.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate and compare the efficacy of this compound and z-VAD-FMK.
Caspase Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α). Treat a subset of cells with varying concentrations of this compound or z-VAD-FMK for 1-2 hours prior to apoptosis induction.
-
Cell Lysis: After the desired incubation period, harvest the cells and lyse them in a buffer that preserves caspase activity.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).
-
Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage and normalize it to the protein concentration of the lysate. Compare the activity in inhibitor-treated samples to the untreated apoptotic control.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with apoptosis inducers and/or inhibitors as described above.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Express the absorbance of treated samples as a percentage of the untreated control to determine cell viability.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Preparation: Grow and treat cells on coverslips or in culture plates.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of TUNEL-positive cells can be quantified by counting cells in multiple fields of view.
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for these inhibitors and the general experimental approach, the following diagrams are provided.
Caption: Inhibition of key caspases in apoptosis pathways.
Caption: Workflow for comparing apoptosis inhibitors.
Conclusion and Recommendations
Both this compound and z-VAD-FMK are potent, broad-spectrum caspase inhibitors valuable for studying apoptosis.
-
z-VAD-FMK is extensively characterized and remains a gold standard for pan-caspase inhibition. However, researchers must be cautious of its off-target effects on cathepsins and its potential to induce necroptosis, which could complicate data interpretation.
-
This compound serves as a reliable and cost-effective alternative for broad-spectrum caspase inhibition. While its off-target profile is less documented, its smaller size may offer a different specificity that could be advantageous in certain contexts.
Recommendation: The choice between this compound and z-VAD-FMK should be guided by the specific experimental goals and the cellular system under investigation. It is highly recommended to:
-
Perform dose-response curves to determine the optimal concentration of each inhibitor that effectively blocks apoptosis without inducing cytotoxicity.
-
Include appropriate controls , such as an inactive inhibitor control (if available) and readouts for off-target effects (e.g., cathepsin activity assays), especially when using z-VAD-FMK.
-
Consider the potential for necroptosis when using z-VAD-FMK and include assays to distinguish between apoptosis and necroptosis if necessary.
By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize these inhibitors to unravel the complexities of apoptotic signaling.
A Head-to-Head Comparison of Pan-Caspase Inhibitors: Boc-D-FMK vs. q-VD-OPh
For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical decision in the study of apoptosis and other caspase-mediated cellular processes. This guide provides an objective comparison of two widely used pan-caspase inhibitors, Boc-D-FMK and q-VD-OPh, focusing on their specificity, supported by available experimental data.
Executive Summary
q-VD-OPh emerges as a next-generation pan-caspase inhibitor with a more favorable specificity profile, higher potency, and lower cellular toxicity compared to the first-generation inhibitor, this compound. While both are effective at inhibiting apoptosis, q-VD-OPh's advantages are supported by more comprehensive quantitative data regarding its interaction with individual caspases. The fluoromethylketone (FMK) moiety in this compound is associated with off-target activities, a concern that appears to be mitigated with the O-phenoxy (OPh) group in q-VD-OPh.
Data Presentation: Inhibitor Specificity
A direct quantitative comparison of the half-maximal inhibitory concentrations (IC50) reveals the superior potency and broader characterization of q-VD-OPh across a panel of caspases. Data for this compound against individual caspases is less prevalent in the literature, with its potency often reported in the context of cellular apoptosis assays.
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| q-VD-OPh | Caspase-1 | 25 - 400 | [1][2] |
| Caspase-3 | 25 - 400 | [1][2] | |
| Caspase-7 | 48 | [3] | |
| Caspase-8 | 25 - 400 | [1][2] | |
| Caspase-9 | 25 - 400 | [1][2] | |
| Caspase-10 | 25 - 400 | [3] | |
| Caspase-12 | 25 - 400 | [3] | |
| This compound | TNFα-induced Apoptosis | 39,000 | [4][5] |
| Caspase-3 Processing | Inhibition Observed | [3] | |
| Caspase-6 Activity | Inhibition Observed | [6] |
Note: The IC50 value for this compound reflects the inhibition of a cellular process (apoptosis) rather than direct enzymatic inhibition of a specific caspase, highlighting the difference in available quantitative data.
Off-Target Effects
A significant consideration in the choice of a caspase inhibitor is its potential for off-target effects. The FMK pharmacophore in this compound is known to interact with other cysteine proteases, which can lead to unintended biological consequences.
| Inhibitor | Potential Off-Target | Evidence |
| This compound | Cathepsins H and L | The FMK pharmacophore is known to interact with non-caspase cysteine proteases.[7] |
| Necroptosis Induction | In some cell lines, FMK-based inhibitors have been shown to induce necroptosis.[8] | |
| q-VD-OPh | Minimal Off-Target Activity Reported | Designed for increased selectivity for caspases over other cysteine proteases.[9] Does not induce necroptosis in cell lines where FMK inhibitors do.[8] |
Mechanism of Action and Cellular Effects
Both this compound and q-VD-OPh are irreversible inhibitors that act by covalently binding to the catalytic cysteine residue in the active site of caspases. This prevents the processing of caspase substrates and halts the apoptotic cascade.
The inhibition of caspases prevents the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol describes a general method to quantify caspase activity in cell lysates using a fluorogenic substrate.
1. Cell Lysis:
-
Induce apoptosis in your cell line of choice using a known stimulus.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer on ice for 10-20 minutes.[1]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[1]
2. Assay Reaction:
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction mix containing a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) in a caspase assay buffer.[10]
-
To determine the effect of the inhibitor, pre-incubate the lysate with various concentrations of this compound or q-VD-OPh before adding the substrate.
-
Add the reaction mix to the wells containing the cell lysate.
3. Data Acquisition and Analysis:
-
Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[11]
-
Monitor the kinetic read of fluorescence over time.
-
The rate of increase in fluorescence is proportional to the caspase activity. Calculate the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. protocols.io [protocols.io]
- 11. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Biochemical Assays for Confirming Boc-D-FMK Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the activity of the pan-caspase inhibitor, Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone). We will explore its performance alongside alternative pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh, supported by experimental data and detailed protocols.
Introduction to this compound and Pan-Caspase Inhibition
This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1][2] By covalently binding to the active site of caspases, this compound effectively blocks the apoptotic cascade.[3] Its ability to inhibit a wide range of caspases makes it a valuable tool in studying apoptosis and a potential therapeutic agent. This guide will delve into the methods used to quantify its inhibitory activity and compare its efficacy against other widely used pan-caspase inhibitors.
Comparison of Pan-Caspase Inhibitors
The selection of a pan-caspase inhibitor often depends on its potency against specific caspases, its cell permeability, and its off-target effects. Below is a comparison of this compound with two other commonly used pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh.
| Inhibitor | Target Caspases | IC50 Values | Key Features |
| This compound | Broad-spectrum | 39 µM (for TNFα-stimulated apoptosis in neutrophils)[2][4][5] | Cell-permeable, irreversible inhibitor.[2] |
| Z-VAD-FMK | Pan-caspase | 1.5 nM - 5.8 µM (in vitro against various tumor cell lines) | Cell-permeable, irreversible inhibitor. |
| Q-VD-OPh | Pan-caspase (Caspases-1, -3, -7, -8, -9, -10, -12) | 25 - 400 nM (against various caspases)[6][7][8] | Cell-permeable, irreversible, and reported to have lower toxicity than other pan-caspase inhibitors.[8] |
Biochemical Assays to Measure Caspase Inhibition
The activity of this compound and other caspase inhibitors is typically confirmed using biochemical assays that measure the activity of specific caspases. These assays commonly utilize a synthetic substrate that, when cleaved by the caspase, produces a detectable signal (colorimetric or fluorometric).
Experimental Protocols
Below are detailed protocols for two common caspase activity assays that can be adapted to screen and quantify the inhibitory activity of compounds like this compound.
1. Fluorometric Caspase-3 Assay Protocol
This assay quantifies the activity of caspase-3, a key executioner caspase, by measuring the fluorescence of a cleaved substrate.
Materials:
-
Cell lysate containing active caspase-3
-
This compound or other inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the caspase-3 substrate in the assay buffer.
-
Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of cell lysate. Then, add varying concentrations of this compound or the alternative inhibitors. Include a control well with the solvent alone.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the caspases.
-
Substrate Addition: Add the caspase-3 substrate working solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, or take an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Colorimetric Caspase-8 Assay Protocol
This assay measures the activity of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, by detecting the color change of a chromogenic substrate.
Materials:
-
Cell lysate containing active caspase-8
-
This compound or other inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Thaw all reagents. Prepare a working solution of the caspase-8 substrate in the assay buffer.
-
Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of cell lysate. Then, add varying concentrations of this compound or the alternative inhibitors. Include a control well with the solvent alone.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Substrate Addition: Add the caspase-8 substrate working solution to all wells.
-
Measurement: Incubate the plate at 37°C for 1-2 hours, or until a sufficient color change is observed. Read the absorbance at 405 nm.
-
Data Analysis: Subtract the background absorbance (from a well with no lysate) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value as described for the fluorometric assay.
Visualizing the Mechanism of Action
To better understand how this compound and other pan-caspase inhibitors function, it is helpful to visualize the apoptotic signaling pathways and the experimental workflow for their evaluation.
Signaling Pathways
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases, which are the targets of this compound.
Caption: Inhibition of extrinsic and intrinsic apoptosis pathways by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the inhibitory activity of a compound like this compound using a caspase activity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Boc-D-FMK Treatment
In the study of apoptosis and other cellular processes mediated by caspases, the use of inhibitors is a cornerstone of experimental design. Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of activated caspases, thereby blocking their proteolytic activity and inhibiting downstream apoptotic events. However, to ensure the validity and specificity of experimental findings, a rigorous set of control experiments is paramount. This guide provides a comparative analysis of this compound with common alternatives and details essential control experiments to support your research.
Understanding the Tool: this compound and its Alternatives
This compound is a broad-spectrum inhibitor, meaning it targets multiple caspases. While this can be advantageous for studying overall caspase-dependent processes, it lacks specificity. Furthermore, the fluoromethylketone (FMK) moiety can exhibit off-target effects, notably the inhibition of other cysteine proteases such as cathepsins. To address these limitations, it is crucial to compare its performance with other available inhibitors and to employ appropriate controls.
Table 1: Comparison of Pan-Caspase Inhibitors
| Inhibitor | Mechanism | Reported IC50 Values (in vitro) | Key Considerations |
| This compound | Irreversible, covalent modification of the caspase catalytic site. | TNF-α-induced apoptosis in neutrophils: 39 µM.[1] | Broad-spectrum; potential off-target effects on cathepsins. |
| Z-VAD-FMK | Irreversible, covalent modification of the caspase catalytic site. | Wide range reported (nM to low µM for various caspases).[2][3] | Broad-spectrum; also known to inhibit cathepsins and other proteases.[4] Can induce necroptosis in some cell lines. |
| Q-VD-OPh | Irreversible, covalent modification of the caspase catalytic site. | Caspases 1, 3, 8, 9: 25-400 nM.[5][6] | Generally considered more potent and specific than FMK-based inhibitors with less cellular toxicity.[5] |
Essential Control Experiments for this compound Treatment
To validate the on-target effects of this compound and rule out confounding variables, a series of control experiments should be performed.
Verifying Caspase Inhibition
The primary purpose of using this compound is to inhibit caspase activity. Therefore, the first set of controls should confirm that the inhibitor is effective in your experimental system.
a) Caspase Activity Assay: This assay directly measures the enzymatic activity of caspases in cell lysates using a fluorogenic substrate. A significant reduction in fluorescence in this compound-treated samples compared to the vehicle control confirms caspase inhibition.
b) Western Blot for Cleaved Caspase Substrates: Caspases cleave specific downstream targets. A common and reliable marker of caspase-3 activity is the cleavage of poly(ADP-ribose) polymerase (PARP). Western blotting for cleaved PARP (c-PARP) should show a decrease in the 89 kDa cleaved fragment in the presence of this compound. Similarly, you can probe for the cleaved, active forms of caspases themselves (e.g., cleaved caspase-3).
Assessing Off-Target Effects
Given the potential for this compound to inhibit other proteases, it is critical to assess its off-target effects, particularly on cathepsins.
a) Cathepsin Activity Assay: Similar to the caspase activity assay, this experiment uses a specific fluorogenic substrate to measure the activity of cathepsins (e.g., cathepsin B, L) in cell lysates. If this compound inhibits cathepsin activity in your model, it may be necessary to use a more specific caspase inhibitor or to interpret the data with caution.
Demonstrating Specificity of the Apoptotic Phenotype
To attribute a cellular phenotype to caspase inhibition by this compound, it is important to include both positive and negative controls.
a) Positive Control for Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that your experimental system is capable of undergoing apoptosis and that your detection methods are working correctly.
Table 2: Summary of Key Control Experiments
| Experimental Question | Assay | Expected Outcome with Effective this compound Treatment |
| Is this compound inhibiting caspases? | Caspase Activity Assay | Decreased fluorescence compared to vehicle control. |
| Western Blot | Decreased levels of cleaved PARP and cleaved caspases. | |
| Does this compound have off-target effects? | Cathepsin Activity Assay | No significant change in fluorescence compared to vehicle control. |
| Is the observed phenotype specific to caspase inhibition? | Comparison with Negative Control (Z-FA-FMK) | This compound shows a specific effect that is not replicated by Z-FA-FMK. |
| Is the apoptotic pathway functional? | Treatment with Positive Apoptosis Inducer | Induction of apoptosis markers (e.g., increased caspase activity, cleaved PARP). |
Experimental Protocols
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Treatment: Plate cells and treat with your experimental compounds, including a vehicle control, this compound, and a positive control for apoptosis.
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in caspase assay buffer. Add the reaction mix to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) using a microplate reader. Take readings at regular intervals to determine the reaction kinetics.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize it to the protein concentration.
Western Blot for Cleaved PARP
-
Sample Preparation: Following cell treatment, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the cleaved PARP signal to the loading control.
Cathepsin B Activity Assay (Fluorometric)
-
Sample Preparation: Prepare cell lysates as described for the caspase activity assay.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing a fluorogenic cathepsin B substrate (e.g., Z-RR-AMC) in cathepsin assay buffer. Add the reaction mix to each well.
-
Fluorescence Measurement: Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage and normalize to the protein concentration.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Overview of apoptosis signaling pathways and the inhibitory action of this compound.
Caption: Recommended experimental workflow for validating this compound treatment effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Review of Boc-D-FMK and Other Fluoromethyl Ketone (FMK) Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Fluoromeythl ketone (FMK)-derivatized peptides are invaluable tools in the study of apoptosis and other cellular processes mediated by caspases. These inhibitors function as irreversible covalent modifiers of the catalytic cysteine residue within the active site of these proteases. This guide provides a comparative analysis of Boc-D-FMK, a broad-spectrum caspase inhibitor, and other widely used FMK inhibitors, supported by experimental data and detailed protocols to aid in experimental design and inhibitor selection.
Overview of FMK-Based Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and inflammatory responses.[1] FMK-based inhibitors are cell-permeable peptides that mimic the target cleavage sequence of a caspase. The FMK group forms an irreversible thioether bond with the active site cysteine, thus inactivating the enzyme.[1][2][3] This irreversible binding makes them potent tools for studying caspase-dependent signaling pathways.
This compound (Boc-Asp(OMe)-FMK) is a cell-permeable, broad-spectrum or pan-caspase inhibitor.[4][5][6] Its methyl ester group enhances cell uptake, where it is subsequently cleaved by cytoplasmic esterases to release the active inhibitor.[5] It has been utilized to block apoptosis in various models, including TNF-α-stimulated neutrophils, hepatocyte apoptosis following bile duct ligation, and inflammation in renal endothelial cells.[4][5] However, like other inhibitors with an FMK pharmacophore, it can interact with non-caspase cysteine proteases, such as cathepsins H and L, highlighting potential off-target effects.[5]
Comparative Analysis with Other FMK Inhibitors
The most widely recognized pan-caspase inhibitor is Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp(OMe)-FMK) . It effectively inhibits a wide range of human (caspases-1, -3, -4, -5, -6, -7, -8, -9, -10) and murine caspases.[2][7] While both this compound and Z-VAD-FMK are considered broad-spectrum, subtle differences in their inhibitory profiles exist. For instance, one study demonstrated that in genistein-induced apoptosis of p815 mastocytoma cells, this compound could prevent the reduction of 14-3-3 protein levels and the subsequent release of Bad, an effect linked to caspase-6 inhibition.[8] In contrast, Z-VAD-FMK at a standard dosage did not prevent this caspase-6-mediated event, suggesting this compound may have a preference for this specific pathway compared to Z-VAD-FMK.[8]
Beyond pan-caspase inhibitors, several FMK derivatives offer greater specificity for individual or subgroups of caspases, which is crucial for dissecting the roles of specific caspases in a signaling cascade.
-
Z-DEVD-FMK: A specific inhibitor for the effector caspase-3, it also shows potent inhibition of other group II caspases like caspase-6, -7, and even initiator caspases-8 and -10.[9]
-
Z-IETD-FMK: Primarily targets the initiator caspase-8.[9]
-
Z-LEHD-FMK: A specific inhibitor for the initiator caspase-9.[9][10]
-
Z-YVAD-FMK: A specific inhibitor for the inflammatory caspase-1.[9]
The choice between a broad-spectrum inhibitor like this compound and a more specific one depends entirely on the experimental question. Broad-spectrum inhibitors are useful for determining if a process is caspase-dependent, while specific inhibitors help to identify the particular caspases involved.
Quantitative Data Summary
The following tables summarize the key characteristics and reported efficacy of this compound and other selected FMK inhibitors.
Table 1: General Properties of Selected FMK Caspase Inhibitors
| Inhibitor | Type | Primary Target Caspases | Cell Permeable | Reversibility |
| This compound | Broad-Spectrum | Pan-caspase | Yes | Irreversible |
| Z-VAD-FMK | Broad-Spectrum | Pan-caspase (weak on Caspase-2)[2][7] | Yes | Irreversible |
| Q-VD-OPh | Broad-Spectrum | Pan-caspase | Yes | Irreversible |
| Z-DEVD-FMK | Specific (Group II) | Caspase-3, -7; also -6, -8, -10[9] | Yes | Irreversible |
| Z-IETD-FMK | Specific (Initiator) | Caspase-8[9] | Yes | Irreversible |
| Z-LEHD-FMK | Specific (Initiator) | Caspase-9[9] | Yes | Irreversible |
| Z-YVAD-FMK | Specific (Inflammatory) | Caspase-1[9] | Yes | Irreversible |
Table 2: Reported Efficacy of FMK Inhibitors in Specific Assays
| Inhibitor | Assay/Model | Reported IC50 / Ki | Reference |
| This compound | TNF-α-stimulated apoptosis in neutrophils | IC50: 39 µM | [6][9][11] |
| Z-VAD-FMK | General pan-caspase inhibitor | Varies by caspase | [2][3] |
| Q-VD-OPh | Inhibition of caspases 1, 3, 8, 9 | IC50: 25-400 nM | [9] |
| Belnacasan (VX-765) | Caspase-1 (cell-free assay) | Ki: 0.8 nM | [9] |
| Ac-DEVD-CHO | Caspase-3 (aldehyde inhibitor) | Ki: 0.2 nM | [9] |
| Ac-DEVD-CHO | Caspase-7 (aldehyde inhibitor) | Ki: 0.3 nM | [9] |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the general mechanism of FMK inhibition and the points of action for specific caspase inhibitors within the primary apoptosis pathways.
Caption: General mechanism of irreversible caspase inhibition by FMK-derivatized peptides.
Caption: Points of intervention for specific and pan-caspase FMK inhibitors in apoptosis pathways.
Experimental Protocols
General Protocol for Caspase Activity Assay (Fluorometric)
This protocol describes a method to measure caspase activity in cell lysates using a fluorogenic substrate.
Principle: Active caspases in cell lysates cleave a specific peptide substrate (e.g., DEVD for caspase-3/7), releasing a fluorescent molecule (e.g., AFC or AMC). The rate of fluorescence increase is proportional to caspase activity.
Materials:
-
Cells treated with an apoptosis inducer +/- FMK inhibitor.
-
Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT).[12]
-
Caspase Substrate (e.g., Ac-DEVD-AFC for caspase-3/7) at 20 mM in DMSO.[12]
-
Assay Buffer (same as Lysis Buffer, can be adjusted).
-
96-well black microplate.
-
Fluorometer (Excitation/Emission appropriate for the fluorophore).
Methodology:
-
Cell Treatment: Culture cells to the desired density. Pre-incubate one set of cells with the FMK inhibitor (e.g., 25-100 µM this compound) for 1-2 hours.
-
Induction of Apoptosis: Add the apoptotic stimulus (e.g., Staurosporine, TNF-α) to both inhibitor-treated and untreated cells. Include a vehicle-only control group. Incubate for the desired time.
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract) for the assay.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate per well. Adjust the volume with Assay Buffer.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time.
-
Analysis: Calculate the rate of fluorescence change over time or compare endpoint fluorescence values. Normalize activity to the protein concentration. Reduced fluorescence in the inhibitor-treated group compared to the stimulus-only group indicates successful inhibition.
Experimental Workflow for Assessing Inhibitor Efficacy on Apoptosis
This workflow outlines the steps to confirm that the observed inhibition of caspase activity translates to a reduction in apoptosis.
Caption: A multi-assay workflow to validate the efficacy of a caspase inhibitor like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Boc-D-FMK
Researchers and drug development professionals handle a myriad of chemical compounds daily, and ensuring their safe disposal is paramount to laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Boc-D-FMK, a cell-permeable, irreversible pan-caspase inhibitor commonly used in apoptosis research.[1][2][3] Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be familiar with the handling and storage requirements of this compound.
-
Handling: No special measures are required for safe handling.[4]
-
Storage: Store in a cool, dry place in well-sealed containers at -20°C.[4]
-
Personal Protective Equipment (PPE): While no special measures are required, standard laboratory PPE, including safety glasses, gloves, and a lab coat, should always be worn when handling chemical compounds.[4]
-
In case of a spill: Wipe up with a damp sponge or mop. No dangerous substances are released.[4]
Disposal of this compound
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste.[4] This simplifies the disposal process, but it is still essential to follow a structured procedure to ensure safety and compliance.
Quantitative Data on this compound Disposal
Since this compound is not considered a hazardous waste, there are no specific quantitative limits for its disposal provided in the safety data sheets. However, the general principle of waste minimization should always be applied in the laboratory.[5]
| Data Point | Value | Source |
| RCRA Hazardous Waste | No | MSDS |
| Recommended Disposal | Smaller quantities can be disposed of with solid waste. | MSDS |
| Regulatory Compliance | Dispose of material in accordance with federal, state, and local requirements. | MSDS |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the proper disposal of small quantities of this compound typically used in a research laboratory setting.
-
Assess the Quantity: Determine the amount of this compound waste to be disposed of. This procedure is intended for small, residual quantities.
-
Prepare for Disposal:
-
Ensure all personal protective equipment is worn.
-
Work in a well-ventilated area, such as a fume hood, to minimize inhalation risk, although no special ventilation is required.[4]
-
-
Package the Waste:
-
For solid this compound waste, place it in a clearly labeled, sealed container.
-
For solutions of this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed container.
-
-
Label the Waste Container:
-
Clearly label the container as "Non-hazardous chemical waste" and specify the contents ("this compound").
-
-
Dispose with Solid Waste:
-
For smaller quantities, the sealed and labeled container can be disposed of with regular solid laboratory waste, in accordance with your institution's specific guidelines for non-hazardous chemical waste.[4]
-
-
Uncleaned Packaging:
Experimental Protocol for Inactivation (General Guidance)
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) or Sodium Hypochlorite solution (bleach)
-
pH indicator strips
-
Appropriate sealed waste container
Methodology:
-
In a designated chemical fume hood, cautiously add a 1 M NaOH solution or a diluted bleach solution to the this compound waste. The goal is to create a basic environment that will hydrolyze the peptide.
-
Stir the mixture at room temperature for several hours to ensure complete inactivation.
-
Neutralize the solution by adding a suitable acid (e.g., 1 M HCl) until the pH is between 6 and 8. Verify the pH using indicator strips.
-
Absorb the neutralized solution with an inert material and dispose of it as non-hazardous solid waste, following the steps outlined in the disposal protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory personnel can confidently and safely manage the disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety (EHS) office for any additional requirements.
References
Comprehensive Safety and Handling Guide for Boc-D-FMK
This guide provides essential safety, handling, and disposal protocols for Boc-D-FMK (Boc-Asp(OMe)-fluoromethylketone), a broad-spectrum, irreversible caspase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical Properties and Identification
This compound is a cell-permeable peptide that irreversibly binds to the catalytic site of caspases, thereby inhibiting apoptosis. Its properties are summarized below.
| Property | Value | Source |
| Full Name | N-t-Butoxycarbonyl-Asp(OMe)-Fluoromethyl Ketone | Internal Knowledge |
| Synonyms | Boc-Asp(OMe)-FMK | Internal Knowledge |
| Molecular Formula | C₁₁H₁₈FNO₅ | Internal Knowledge |
| Molecular Weight | 263.26 g/mol | Internal Knowledge |
| Appearance | White to off-white solid | Internal Knowledge |
| Solubility | Soluble in DMSO | Internal Knowledge |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled with care as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Standard safety precautions are mandatory. The following workflow outlines the minimum required PPE for handling this compound powder and solutions.
Safe Handling and Storage
Proper handling and storage are critical to maintain the compound's stability and prevent accidental exposure.
Operational Plan:
-
Receiving: Upon receipt, inspect the container for damage. Log the compound in your chemical inventory.
-
Preparation: Conduct all handling of the solid powder, including weighing and initial solubilization, within a certified chemical fume hood to prevent inhalation.
-
Solubilization: Prepare a stock solution, typically in anhydrous DMSO. Briefly vortex to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Storage Conditions:
| Parameter | Recommendation |
| Solid Form | Store desiccated at -20°C. |
| In Solution (DMSO) | Store at -20°C. Protect from light and moisture. |
| Stability | Stable for at least 6 months when stored correctly. Avoid repeated freeze-thaw cycles. |
Disposal Plan
All materials contaminated with this compound, including empty vials, pipette tips, and gloves, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents (this compound, DMSO).
-
Disposal Request: Follow your institution's environmental health and safety (EHS) guidelines for chemical waste pickup and disposal. Do not pour this compound solutions down the drain.
Mechanism of Action: Pan-Caspase Inhibition
This compound inhibits apoptosis by irreversibly binding to the active site of caspases, the key proteases in the apoptotic signaling cascade. It contains a fluoromethylketone (FMK) group that forms a covalent bond with the cysteine residue in the caspase active site. This action blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Experimental Protocol: In Vitro Cell Treatment
This protocol provides a general methodology for using this compound to inhibit apoptosis in cultured cells. Note: Optimal concentrations and incubation times must be determined empirically for each cell line and experimental condition.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a stock concentration of 10-50 mM. For example, to make a 20 mM stock, dissolve 2.63 mg of this compound in 500 µL of DMSO.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight under standard culture conditions.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free culture medium to the final desired working concentration (typically 10-100 µM).
-
Pre-treatment (Inhibition): Aspirate the old medium from the cells and replace it with the medium containing this compound. Incubate for 1-2 hours to allow for cell penetration and caspase inhibition.
-
Induce Apoptosis: After the pre-treatment period, add your apoptotic stimulus (e.g., staurosporine, TNF-α) directly to the medium containing this compound.
-
Incubation: Incubate for the desired period to allow for apoptosis to occur in control cells.
-
Assay: Harvest cells and proceed with your downstream analysis (e.g., Annexin V staining, caspase activity assay, Western blot).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
